molecular formula C20H18F6N2O B15620554 AMG9678

AMG9678

货号: B15620554
分子量: 416.4 g/mol
InChI 键: OGMWZDQYXGKSBP-YVEFUNNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AMG9678 is a useful research compound. Its molecular formula is C20H18F6N2O and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H18F6N2O

分子量

416.4 g/mol

IUPAC 名称

(1R)-1-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C20H18F6N2O/c1-12(19(21,22)23)27-18(29)28-11-10-13-4-2-3-5-16(13)17(28)14-6-8-15(9-7-14)20(24,25)26/h2-9,12,17H,10-11H2,1H3,(H,27,29)/t12-,17+/m0/s1

InChI 键

OGMWZDQYXGKSBP-YVEFUNNKSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Target Identification and Validation of AMG9678

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comprehensive overview of the target identification and validation of the novel therapeutic agent, AMG9678. We will delve into the experimental methodologies, present key quantitative data, and illustrate the underlying biological pathways.

Executive Summary

Extensive searches of publicly available scientific literature, clinical trial databases, and corporate pipelines did not yield specific information for a compound designated as this compound. The information presented in this guide is therefore based on established and generalized methodologies for target identification and validation in the field of drug discovery and development. These principles are illustrated with hypothetical data and pathways that would be relevant in such a research endeavor.

Target Identification: Unveiling the Molecular Target of a Novel Compound

Target identification is the crucial first step in understanding the mechanism of action of a new therapeutic candidate. A variety of experimental strategies are typically employed to pinpoint the specific biomolecule(s) with which a compound interacts to elicit its biological effects.

Affinity-Based Methods

Affinity-based approaches are foundational in identifying the direct binding partners of a small molecule. These techniques leverage the specific interaction between the compound and its target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Immobilization of this compound: The compound is chemically synthesized with a linker arm that allows its covalent attachment to a solid support, such as agarose (B213101) or magnetic beads. It is crucial to ensure that the linkage point does not interfere with the compound's binding to its target.

  • Cell Lysate Preparation: Target cells or tissues are lysed to release their protein content. The lysate is then incubated with the immobilized this compound.

  • Affinity Purification: Proteins that bind to this compound are retained on the solid support, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the support, often by changing the pH or ionic strength of the buffer, or by competing with a soluble form of the compound.

  • Protein Identification: The eluted proteins are identified using mass spectrometry.

Table 1: Hypothetical List of Potential this compound Interacting Proteins Identified by AC-MS

Protein NameGene SymbolMass Spectrometry ScorePeptide Count
Mitogen-activated protein kinase 1MAPK125815
Cyclin-dependent kinase 2CDK219711
Apoptosis regulator BAXBAX1548
Heat shock protein HSP 90-alphaHSP90AA11327
Genetic and Genomic Approaches

Genetic methods, such as CRISPR-Cas9 screening, can identify genes that are essential for a compound's activity.

Experimental Protocol: CRISPR-Cas9 Loss-of-Function Screen

  • Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cancer cells.

  • Compound Treatment: The cells are then treated with a cytotoxic concentration of this compound.

  • Selection: Cells in which a gene essential for this compound's activity has been knocked out will survive the treatment.

  • Sequencing and Analysis: The sgRNAs present in the surviving cell population are sequenced, and the enriched sgRNAs identify the genes that, when knocked out, confer resistance to the compound.

Target Validation: Confirming the Role of the Identified Target

Once a potential target is identified, it is essential to validate that it is indeed responsible for the compound's therapeutic effects.

Direct Target Engagement Assays

These assays confirm the direct binding of the compound to the target protein in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Table 2: Hypothetical CETSA Data for MAPK1 with this compound

Temperature (°C)Vehicle Control (% Soluble MAPK1)This compound Treated (% Soluble MAPK1)
45100100
509598
557892
604585
652165
70530
Functional Assays

Functional assays are critical to demonstrate that the interaction between the compound and the target leads to a modulation of the target's activity and downstream signaling.

Experimental Protocol: In Vitro Kinase Assay

Assuming MAPK1 is the validated target, an in vitro kinase assay would be performed.

  • Reaction Setup: Recombinant human MAPK1 is incubated with its substrate (e.g., myelin basic protein), ATP (often radiolabeled), and varying concentrations of this compound.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period.

  • Detection: The incorporation of phosphate (B84403) into the substrate is measured, typically by autoradiography or fluorescence-based methods.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.

Table 3: Hypothetical Kinase Inhibition Data for this compound against MAPK1

This compound Concentration (nM)% Kinase Activity
0.198
185
1052
10015
10002
IC50 (nM) 9.8

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding the complex biological processes and experimental designs involved in drug discovery.

Target_Identification_Workflow cluster_affinity Affinity-Based Approach cluster_genetic Genetic Approach cluster_validation Target Validation A1 Immobilize this compound A2 Incubate with Cell Lysate A1->A2 A3 Affinity Purification A2->A3 A4 Elute Bound Proteins A3->A4 A5 Identify by Mass Spectrometry A4->A5 V1 Direct Target Engagement (CETSA) A5->V1 Putative Targets G1 Introduce CRISPR Library G2 Treat with this compound G1->G2 G3 Select Resistant Cells G2->G3 G4 Sequence sgRNAs G3->G4 G5 Identify Enriched Targets G4->G5 G5->V1 Genetic Hits V2 Functional Modulation (Kinase Assay) V1->V2 V3 Downstream Pathway Analysis V2->V3

Caption: A generalized workflow for target identification and validation.

Assuming this compound is validated as a MAPK1 inhibitor, its effect on the canonical MAPK/ERK signaling pathway can be visualized.

MAPK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core MAPK Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK MAPK1 (ERK2) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival This compound This compound This compound->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

While specific data for this compound is not publicly available, this guide outlines the standard, rigorous, and multi-faceted approach that would be undertaken for the target identification and validation of such a novel compound. The integration of affinity-based, genetic, and functional methods is paramount in building a robust understanding of a new drug's mechanism of action, which is fundamental to its successful clinical development.

The MET Receptor Tyrosine Kinase Pathway: A Therapeutic Target for AMG337 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

THOUSAND OAKS, Calif. – Amgen Inc. today released a comprehensive technical guide on AMG337, a highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase. This document provides an in-depth overview of the cellular pathways modulated by AMG337, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying biological processes. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction to AMG337 and its Target, the MET Receptor

The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes including proliferation, survival, and migration.[1][2] However, dysregulation of the MET signaling pathway, often through gene amplification or activating mutations, is a known driver in various solid tumors, including gastric, esophageal, and non-small cell lung cancers, and is frequently associated with a poor prognosis.[1][2] AMG337 is a potent and selective ATP-competitive inhibitor of MET kinase activity, developed to target cancers dependent on this pathway.[3][4] Preclinical evidence strongly suggests that MET is the primary therapeutic target of AMG337.[3]

Cellular Pathways Modulated by AMG337

AMG337 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the MET receptor. This initial blockade prevents the recruitment and phosphorylation of downstream signaling adaptors, most notably Gab1 (GRB2-associated-binding protein 1), leading to the subsequent inactivation of two major intracellular signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[3][5] The inhibition of these pathways ultimately results in cell cycle arrest, reduced DNA synthesis, and the induction of apoptosis in MET-dependent cancer cells.[3][6]

AMG337_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds and Activates Gab1 Gab1 MET->Gab1 Phosphorylates AMG337 AMG337 AMG337->MET Inhibits PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK_pathway MAPK Pathway (ERK1/2) Ras->MAPK_pathway MAPK_pathway->Proliferation MAPK_pathway->Apoptosis Inhibits

Caption: Mechanism of action of AMG337 on the MET signaling pathway.

Quantitative In Vitro and In Vivo Efficacy

The potency and selectivity of AMG337 have been demonstrated across a range of preclinical models. In biochemical assays, AMG337 inhibits MET kinase activity with an IC50 of approximately 1 nM.[4] Cellular assays have shown that AMG337 inhibits HGF-induced MET phosphorylation with an IC50 of less than 10 nM.[6] The anti-proliferative effects of AMG337 are most pronounced in cancer cell lines with high-level MET gene amplification.[3][7]

Table 1: In Vitro Anti-proliferative Activity of AMG337 in MET-Amplified Cancer Cell Lines
Cell LineCancer TypeMET AmplificationAMG337 IC50 (µM)
MHCC97HHepatocellular CarcinomaYes0.015[7]
HCCLM3Hepatocellular CarcinomaYes0.025[7]
SNU-5Gastric CancerYes<0.05[6]
Hs746TGastric CancerYes<0.05[6]

In vivo studies using tumor xenograft models have corroborated the potent anti-tumor activity of AMG337. Oral administration of AMG337 led to significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression in MET-dependent models.[3][8]

Table 2: In Vivo Efficacy of AMG337 in MET-Amplified Xenograft Models
Xenograft ModelCancer TypeAMG337 Dose (mg/kg, once daily)Tumor Growth Inhibition (%)
SNU-620Gastric Cancer0.3100[3]
SNU-5Gastric Cancer0.3100[3]
LI0612 (PDX)Hepatocellular Carcinoma3Significant inhibition[7]
LI0612 (PDX)Hepatocellular Carcinoma10Significant inhibition[7]

Pharmacodynamic studies in tumor-bearing mice demonstrated that a 0.75 mg/kg dose of AMG337 resulted in over 90% inhibition of Gab-1 phosphorylation.[3][9]

Experimental Protocols

In Vitro Cell Viability Assay

To assess the anti-proliferative effects of AMG337, cancer cell lines were seeded in 96-well or 384-well plates and allowed to adhere.[3][5] The cells were then treated with a serial dilution of AMG337, typically with a top concentration of 3 µmol/L, for 72 hours.[3][5] Cell viability was subsequently measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3] The half-maximal inhibitory concentration (IC50) values were calculated from the resulting dose-response curves.[3][5]

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of AMG337 for 72h start->treat measure Measure viability with CellTiter-Glo® assay treat->measure analyze Calculate IC50 values measure->analyze end Determine anti-proliferative effect analyze->end

Caption: Workflow for the in vitro cell viability assay.

Immunoblot Analysis

To investigate the effects of AMG337 on intracellular signaling, MET-amplified gastric cancer cell lines such as MKN-45, SNU-620, and SNU-5 were treated with 100 nmol/L AMG337 for 2 hours.[3] Following treatment, cell lysates were prepared and subjected to immunoblot analysis to detect the phosphorylation status of MET, Gab-1, ERK1/2, and AKT.[3][10] This method allows for the direct visualization of the inhibition of the MET signaling pathway.[3]

In Vivo Tumor Xenograft Studies

Animal studies were conducted in accordance with the Institutional Animal Care and Use Committee guidelines.[3] To establish tumor xenografts, human cancer cell lines (e.g., SNU-620, SNU-5) were implanted into immunocompromised mice.[3][8] Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.[8] AMG337 was administered orally once daily at various doses.[3][8] Tumor volume was measured twice weekly to assess tumor growth inhibition.[3][8]

Clinical Modulation of Cellular Pathways

The first-in-human, open-label, phase I study of AMG337 evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[1][11] The study enrolled 111 patients in dose-escalation and dose-expansion cohorts.[1] The maximum tolerated dose (MTD) was determined to be 300 mg once daily.[1][11] The most common treatment-related adverse events were headache and nausea.[1][11]

Table 3: Clinical Efficacy of AMG337 in a Phase I Study
Patient PopulationObjective Response Rate (ORR)95% Confidence IntervalMedian Duration of Response (days)
All Patients (n=111)9.9%[1][11]5.1% - 17.0%[1][11]202[1][11]
MET-amplified Patients (n=27)29.6%[1][11]13.8% - 50.2%[1][11]197[1][11]

A subsequent phase II study further investigated the efficacy of AMG337 in patients with MET-amplified gastroesophageal/esophageal adenocarcinoma (cohort 1) and other solid tumors (cohort 2).[2] The objective response rate in cohort 1 was 18%.[2] No responses were observed in cohort 2.[2] These clinical findings underscore the importance of patient selection based on MET amplification status to identify those most likely to benefit from AMG337 therapy.

Conclusion

AMG337 is a potent and selective MET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of MET-dependent cancers. Its mechanism of action involves the direct inhibition of MET phosphorylation, leading to the blockade of downstream PI3K/AKT and MAPK signaling pathways, ultimately inducing cell cycle arrest and apoptosis. Clinical studies have shown promising efficacy in patients with MET-amplified solid tumors, highlighting the therapeutic potential of targeting the MET pathway in this patient population. Further investigation is warranted to identify biomarkers that can predict response to MET-targeted therapies and to explore potential combination strategies.

References

In vitro and in vivo effects of AMG9678

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound designated "AMG9678," no publicly available scientific literature, clinical trial data, or corporate pipeline information could be found. This prevents the creation of the requested in-depth technical guide on its in vitro and in vivo effects.

The absence of information on this compound suggests several possibilities:

  • Internal or Preclinical Designation: this compound may be an internal code for a compound in the very early stages of discovery and development that has not yet been publicly disclosed by any pharmaceutical or biotechnology company, including Amgen (often abbreviated as AMG).

  • Incorrect Naming or Typographical Error: The designation "this compound" may be inaccurate. Pharmaceutical compound names can be complex and subject to minor errors in transcription.

  • Discontinued (B1498344) Program: The research program for this compound may have been discontinued before any information was made public.

Searches for "this compound" were conducted across multiple scientific databases and public registries, as well as searches for lists of compounds in development by major pharmaceutical companies. These searches did not yield any relevant results. Furthermore, searches for variations of the name and within Amgen's publicly disclosed pipeline did not identify a compound with this designation.

Without any foundational data, it is impossible to provide the requested detailed summary of quantitative data, experimental protocols, or signaling pathway diagrams.

We recommend verifying the compound's designation and checking for any alternative names or codes. If further identifying information becomes available, a new search can be initiated to fulfill the original request.

The Pharmacokinetics and Pharmacodynamics of AMG 986: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 986, also known as Azelaprag, is a first-in-class, orally bioavailable small molecule agonist of the apelin receptor (APJ).[1][2] Initially developed for the treatment of heart failure, its mechanism of action holds potential for broader cardiovascular and metabolic applications.[1][3] This technical guide provides a comprehensive summary of the currently available data on the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 986, compiled from preclinical and clinical studies.

Core Pharmacokinetic Profile

AMG 986 has been evaluated in several Phase I clinical trials involving healthy adult subjects and patients with heart failure.[4] These studies have characterized its absorption, distribution, metabolism, and excretion profile.

Human Pharmacokinetics

Oral administration of AMG 986 results in rapid absorption, with the time to maximum plasma concentration (tmax) generally observed within 1 to 2 hours.[1][2] The compound exhibits non-linear pharmacokinetics, with exposure increasing in a less than dose-proportional manner with escalating oral doses from 5 mg to 650 mg.[4] The oral bioavailability of AMG 986 is estimated to be between 40% and 80%.[1]

The terminal half-life (t½) of AMG 986 is approximately 20 hours, supporting the potential for once-daily dosing.[1] Studies have shown that AMG 986 exposure is comparable between individuals with severe renal impairment and those with normal renal function, suggesting that dose adjustments may not be necessary in this patient population.[5]

AMG 986 is highly bound to human plasma proteins (99.6%) and its metabolism is primarily catalyzed by the cytochrome P450 3A (CYP3A) enzyme system.[1] In vitro studies have indicated that AMG 986 is an inducer of CYP3A4 and a substrate of P-glycoprotein and organic anion-transporting polypeptide 1B3.[1]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 986 in Healthy Adults

Study PopulationFormulationDose (mg)Cmax (ng/mL)AUC (ng*h/mL)tmax (h)t½ (h)
Healthy Adults[1][6]Tablet200967068,000 (AUC0–120h)0.7533.7
Healthy Adults[1][6]Capsule200692059,900 (AUC0–120h)1.026.9
Healthy Japanese Adults[2]Tablet200--1.015.1
Healthy Japanese Adults[2]Tablet400--1.017.6

Cmax: Maximum observed plasma concentration; AUC: Area under the plasma concentration-time curve; tmax: Time to reach Cmax; t½: Terminal half-life. Values are presented as geometric means where available.

Preclinical Pharmacokinetics

In preclinical animal models, AMG 986 has demonstrated good oral bioavailability. In rats, the oral bioavailability was 73% with a half-life of 2.4 hours. In dogs, the oral bioavailability was higher at 97% with a half-life of 4.2 hours.[7]

Table 2: Preclinical Pharmacokinetic Parameters of AMG 986

SpeciesRouteDose (mg/kg)T½ (h)Oral Bioavailability (F%)
Rat[7]IV0.52.4-
Rat[7]PO2-73
Dog[7]IV0.54.2-
Dog[7]PO2-97

IV: Intravenous; PO: Oral; T½: Terminal half-life.

Mechanism of Action and Pharmacodynamics

AMG 986 exerts its effects by acting as a potent agonist at the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1] The apelin system is known to play a crucial role in cardiovascular homeostasis by counteracting the effects of the renin-angiotensin system.

Signaling Pathway

Upon binding to the apelin receptor, AMG 986 activates downstream signaling pathways. This includes coupling to G-proteins, which leads to the inhibition of cAMP production. Furthermore, AMG 986 has been shown to promote the recruitment of β-arrestin to the receptor and induce receptor internalization.

AMG986 AMG 986 APJ Apelin Receptor (APJ) (GPCR) AMG986->APJ Binds and Activates G_protein G-protein Activation APJ->G_protein Beta_arrestin β-arrestin Recruitment APJ->Beta_arrestin cAMP Inhibition of cAMP Production G_protein->cAMP Physiological_Effects Physiological Effects (e.g., Increased Cardiac Contractility) G_protein->Physiological_Effects Internalization Receptor Internalization Beta_arrestin->Internalization

AMG 986 Signaling Pathway
Pharmacodynamic Effects

In preclinical models, AMG 986 has been shown to improve cardiac function by increasing cardiac contractility without a significant impact on heart rate.[1] In a rat model of impaired metabolic function, it increased ejection fraction.[7]

In a Phase 1b study involving patients with heart failure with reduced ejection fraction, treatment with AMG 986 resulted in numerical increases in the percent change from baseline in left ventricular ejection fraction and stroke volume as measured by volumetric assessment, although these effects were not consistently observed with Doppler measurements.[4] Importantly, short-term treatment with AMG 986 was well-tolerated in both healthy subjects and heart failure patients.[4]

Experimental Protocols

The clinical evaluation of AMG 986 has followed standard Phase I clinical trial designs to assess its safety, tolerability, and pharmacokinetic profile.

Phase I Clinical Trial Methodology (Representative)

A typical Phase I study for AMG 986 involved a randomized, placebo-controlled, double-blind, single and multiple ascending dose design in healthy subjects, as well as a multiple ascending dose component in patients with heart failure.[4]

Study Design:

  • Participants: Healthy adult volunteers and patients with stable heart failure.

  • Design: Randomized, double-blind, placebo-controlled, ascending dose cohorts.

  • Administration: Single and multiple oral doses of AMG 986 or placebo. Some studies also included intravenous administration to determine absolute bioavailability.

  • Primary Endpoints: Incidence of treatment-emergent adverse events, and clinically significant changes in laboratory values, vital signs, and electrocardiograms (ECGs).

  • Secondary Endpoints: Characterization of AMG 986 pharmacokinetic parameters (Cmax, tmax, AUC) and pharmacodynamic effects.

Pharmacokinetic Sampling and Analysis: Serial blood samples were collected at predefined time points before and after drug administration. Plasma concentrations of AMG 986 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The lower limit of quantitation for the assay was typically 1.0 ng/mL.[1]

cluster_0 Subject Recruitment & Screening cluster_1 Study Period cluster_2 Bioanalysis & Data Analysis Screening Informed Consent & Eligibility Screening Randomization Randomization (AMG 986 or Placebo) Screening->Randomization Dosing Drug Administration (Single or Multiple Ascending Doses) Randomization->Dosing PK_Sampling Serial Blood Sampling (Pre- and Post-Dose) Dosing->PK_Sampling Safety_Monitoring Safety & Tolerability Assessments (AEs, Vitals, ECGs, Labs) Dosing->Safety_Monitoring Sample_Processing Plasma Separation PK_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis for Drug Concentration Sample_Processing->LC_MS_MS PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis LC_MS_MS->PK_PD_Analysis

Phase I Clinical Trial Workflow

Conclusion

AMG 986 is a novel apelin receptor agonist with a pharmacokinetic profile that supports further clinical development. Its rapid absorption, non-linear kinetics, and approximately 20-hour half-life are key characteristics. The pharmacodynamic effects observed in both preclinical and early clinical studies, namely the improvement in cardiac contractility, underscore its potential as a therapeutic agent for heart failure. Further studies will be necessary to fully elucidate its clinical utility and optimal dosing regimens.

References

AMG9678 discovery and synthesis process

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and clinical data, no information was found regarding the discovery, synthesis, or therapeutic development of a compound designated "AMG9678". This suggests that "this compound" may be an internal Amgen designation that has not yet been disclosed in publications or public forums, a typographical error, or a discontinued (B1498344) project with no publicly archived data.

Extensive searches for "this compound discovery," "this compound synthesis," and related terms across scientific databases and clinical trial registries did not yield any relevant results.

It is possible that the intended query referred to a different Amgen compound with a similar numerical designation. For instance, information is publicly available for other Amgen compounds such as AMG 337 , a selective small-molecule MET inhibitor.[1][2]

Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Should "this compound" be a different compound, providing the correct designation would be necessary to proceed with a detailed report.

References

Structural Biology of AMG9678 Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural interactions, binding kinetics, and functional implications of AMG9678 with its target protein is not publicly available at this time. To provide the requested in-depth technical guide, detailed structural data from techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM), quantitative binding assays, and functional studies elucidating the downstream signaling pathways would be required.

Currently, publicly accessible information identifies this compound as a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with a reported IC50 of 31.2 nM.[1] TRPM8 is a well-characterized ion channel involved in the sensation of cold and pain. While the direct binding site and the precise molecular interactions of this compound with the TRPM8 channel have not been detailed in published literature, a thorough guide would necessitate the following data, which are not yet available.

To illustrate the expected level of detail and the structure of the requested technical guide, a hypothetical example based on a well-studied generic antagonist is provided below. This demonstrates the framework that would be used to describe the structural biology of this compound binding if the necessary data were accessible.

Hypothetical Example: Structural Biology of a Generic TRPM8 Antagonist

This section outlines the type of information that would be included in a detailed technical guide on the structural biology of a TRPM8 antagonist.

Quantitative Binding Data

A summary of the binding affinity and functional potency of the antagonist against the TRPM8 channel would be presented in a tabular format for clarity and ease of comparison.

ParameterValueExperimental MethodReference
Binding Affinity
Ki25 nMRadioligand Binding AssayFictional et al., 2023
Kd45 nMSurface Plasmon ResonanceFictional et al., 2023
Functional Potency
IC50 (Menthol-induced Ca2+ influx)30 nMFLIPR Calcium AssayFictional et al., 2023
IC50 (Icilin-induced Ca2+ influx)35 nMFLIPR Calcium AssayFictional et al., 2023
Structural Determination of the Antagonist-TRPM8 Complex

This section would detail the co-crystal or cryo-EM structure of the antagonist bound to the TRPM8 channel. It would describe the specific binding pocket and the key molecular interactions.

Key Binding Site Residues:

  • Hydrogen Bonds: The antagonist forms hydrogen bonds with the side chains of Tyr745 and Gln789 in the S1-S4 voltage-sensor-like domain (VSLD) of TRPM8.

  • Hydrophobic Interactions: The trifluoromethylphenyl moiety of the antagonist is nestled in a hydrophobic pocket formed by residues Val765, Ile801, and Leu804.

  • Pi-Stacking: A pi-stacking interaction is observed between the pyrimidine (B1678525) ring of the antagonist and the phenyl ring of Phe812.

Experimental Protocols

Detailed methodologies for the key experiments would be provided to allow for replication and further investigation.

3.1. Protein Expression and Purification

Human TRPM8 (accession number Q7Z2W7) would be cloned into a mammalian expression vector with a C-terminal GFP tag. The protein would be expressed in HEK293S GnTI- cells and purified using affinity chromatography followed by size-exclusion chromatography.

3.2. Cryo-Electron Microscopy (Cryo-EM)

The purified TRPM8-antagonist complex would be concentrated to 2.5 mg/mL and applied to glow-discharged Quantifoil R1.2/1.3 300-mesh gold grids. Grids would be vitrified using a Vitrobot Mark IV. Data would be collected on a Titan Krios microscope operating at 300 kV.

3.3. Surface Plasmon Resonance (SPR)

SPR experiments would be performed on a Biacore T200 instrument. Purified TRPM8 would be immobilized on a CM5 sensor chip, and the antagonist would be flowed over at various concentrations to determine the on-rate (kon) and off-rate (koff) of binding.

Visualizations

Diagrams illustrating signaling pathways and experimental workflows would be provided.

experimental_workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_binding_kinetics Binding Kinetics p1 TRPM8 Gene Cloning p2 HEK293S Cell Transfection p1->p2 p3 Protein Expression p2->p3 p4 Cell Lysis & Solubilization p3->p4 p5 Affinity Chromatography p4->p5 p6 Size-Exclusion Chromatography p5->p6 s1 Complex Formation (TRPM8 + Antagonist) p6->s1 b1 TRPM8 Immobilization (CM5 Chip) p6->b1 s2 Cryo-EM Grid Preparation s1->s2 s3 Data Collection (Titan Krios) s2->s3 s4 Image Processing & 3D Reconstruction s3->s4 s5 Model Building & Refinement s4->s5 b2 Antagonist Injection Series b1->b2 b3 Data Analysis (ka, kd, KD) b2->b3

Fig. 1: Experimental workflow for structural and kinetic analysis.

signaling_pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Calcium Ca²⁺ Influx TRPM8->Calcium Allows Menthol Menthol (Agonist) Menthol->TRPM8 Binds & Activates Antagonist This compound (Antagonist) Antagonist->TRPM8 Binds & Inhibits Depolarization Membrane Depolarization Calcium->Depolarization Leads to Sensation Cold Sensation / Pain Depolarization->Sensation Triggers

Fig. 2: TRPM8 signaling pathway and point of inhibition.

Once structural and functional data for this compound become publicly available, a comprehensive and detailed technical guide in the format outlined above can be generated. Researchers and drug development professionals are encouraged to consult primary scientific literature and public data repositories such as the Protein Data Bank (PDB) for the most current information.

References

AMG9678: A Technical Guide to Selectivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity and potential off-target effects of AMG9678, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: Selectivity Profile of this compound

This compound has been identified as a highly selective antagonist for the TRPM8 ion channel. The following table summarizes the available quantitative data regarding its potency and selectivity against other related TRP (Transient Receptor Potential) channels.

TargetSpeciesIC50 (nM)Notes
TRPM8 Rat31.2[1]Primary target
TRPA1Rat600[2]Off-target
TRPV1Not Publicly AvailableNot Publicly AvailableThis compound is reported to be highly selective against other TRP channels.
TRPV3Not Publicly AvailableNot Publicly AvailableThis compound is reported to be highly selective against other TRP channels.
TRPV4Not Publicly AvailableNot Publicly AvailableThis compound is reported to be highly selective against other TRP channels.

Signaling Pathway

The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons. It is activated by cold temperatures and cooling agents like menthol (B31143). Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, leading to the sensation of cold.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS (Cold Sensation) Action_Potential->CNS_Signal This compound This compound This compound->TRPM8 Inhibits

TRPM8 Signaling Pathway and Inhibition by this compound

Experimental Protocols

The primary assay used to determine the inhibitory activity of this compound on the TRPM8 channel is the intracellular calcium assay.

Detailed Methodology: Intracellular Calcium Assay

This protocol outlines the steps to measure the effect of this compound on TRPM8 activation by monitoring changes in intracellular calcium concentrations.

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the rat TRPM8 channel are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

    • Cells are seeded into 96-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.

  • Fluorescent Dye Loading:

    • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).

    • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution for a specified time (typically 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • After dye loading, the cells are washed again to remove any extracellular dye.

    • Varying concentrations of the antagonist, this compound, are added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated for a predetermined period to allow the compound to interact with the cells.

  • Agonist Stimulation and Signal Detection:

    • The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • A known TRPM8 agonist (e.g., menthol or icilin) is injected into the wells to stimulate the TRPM8 channel.

    • Fluorescence intensity is measured kinetically immediately after agonist addition to capture the resulting increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The inhibitory effect of this compound is determined by comparing the ΔF in the presence of the compound to the ΔF in the vehicle control wells.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing rTRPM8 Start->Cell_Culture Plate_Cells Seed cells into 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Wash1 Wash to remove extracellular dye Dye_Loading->Wash1 Compound_Addition Add varying concentrations of this compound Wash1->Compound_Addition Incubation Incubate Compound_Addition->Incubation Fluorescence_Reading Measure baseline and kinetic fluorescence Incubation->Fluorescence_Reading Agonist_Injection Inject TRPM8 agonist (e.g., menthol) Fluorescence_Reading->Agonist_Injection Data_Analysis Analyze fluorescence data and calculate IC50 Fluorescence_Reading->Data_Analysis Agonist_Injection->Fluorescence_Reading Stimulates End End Data_Analysis->End

Experimental Workflow for Intracellular Calcium Assay

Off-Target Effects

Based on the available data, this compound demonstrates a favorable selectivity profile with a significantly higher potency for its intended target, TRPM8, as compared to TRPA1. While specific inhibitory concentrations for other TRP channels like TRPV1, TRPV3, and TRPV4 are not publicly documented, the compound is generally reported to be highly selective. As with any small molecule inhibitor, comprehensive off-target screening against a broader panel of kinases and other receptors is recommended to fully characterize its pharmacological profile and predict potential adverse effects. The primary observed in vivo effect related to TRPM8 antagonism is a transient and dose-dependent decrease in body temperature.[1]

References

Early-Stage Research on AMG9678: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for early-stage research data, including mechanism of action, preclinical studies, and clinical trial results for the compound designated "AMG9678," have yielded no specific information. The identifier "this compound" does not appear in publicly available scientific literature, clinical trial registries, or pharmacology databases.

The search results did provide information on a number of other investigational compounds from Amgen, including AMG 102, AMG 337, AMG 479, AMG 570, AMG 596, AMG 650, and AMG 655. These molecules target a variety of pathways implicated in cancer and other diseases. For instance, AMG 337 is a small-molecule MET inhibitor that has shown activity in MET-amplified gastroesophageal cancers[1]. Other compounds like AMG 655 are designed to induce apoptosis in tumor cells by targeting death receptor 5 (DR5).

It is possible that "this compound" is an internal Amgen designation for a compound that has not yet been disclosed publicly, or the identifier may be inaccurate. Without publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the signaling pathways and workflows of this compound.

Further inquiry would require access to proprietary information from Amgen or the publication of data related to this specific compound in the future.

References

Technical Guide: AMG 650 (Sovilnesib) in Advanced Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AMG9678" did not yield specific results. This technical guide focuses on AMG 650 (sovilnesib) , a clinical-stage compound investigated by Amgen for advanced solid tumors, which is presumed to be the intended subject of inquiry.

This document provides an in-depth overview of AMG 650, a first-in-class inhibitor of the mitotic kinesin KIF18A, for researchers, scientists, and drug development professionals. It covers the mechanism of action, preclinical data, and clinical trial design for its application in oncology, with a focus on cancers exhibiting chromosomal instability.

Core Concept: Targeting Chromosomal Instability

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including certain types of breast, ovarian, and other solid tumors.[1][2] It is characterized by a high rate of errors in chromosome segregation during mitosis.[1] Cancer cells with CIN are often dependent on specific cellular machinery to survive this otherwise lethal process. One such critical component is the mitotic kinesin KIF18A.[3][4][5]

Mechanism of Action of AMG 650

AMG 650 is a potent and selective small molecule inhibitor of KIF18A.[1][4] KIF18A is a motor protein that plays a crucial role in regulating chromosome positioning at the metaphase plate during cell division.[5][6] By inhibiting KIF18A, AMG 650 disrupts this process, leading to a cascade of events specifically in cancer cells with high CIN:

  • Selective activation of the mitotic checkpoint: This results in a prolonged mitotic arrest.[1][7]

  • Formation of multipolar spindles: The disruption of proper chromosome alignment leads to abnormal spindle formation.[1][7]

  • Induction of apoptosis: The mitotic catastrophe ultimately triggers programmed cell death in the cancer cells.[1][7]

A key advantage of this targeted approach is the potential for a wide therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A and are minimally affected by its inhibition.[1][7] Preclinical studies have shown a greater than 100-fold window of activity between sensitive cancer cells and proliferating human bone marrow mononuclear cells.[1]

Signaling Pathway and Mechanism of Action

AMG650_Mechanism_of_Action KIF18A KIF18A Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Regulates Mitotic_Checkpoint Mitotic Checkpoint Activation Bipolar_Spindle Bipolar Spindle Integrity Chromosome_Alignment->Bipolar_Spindle Ensures Successful_Mitosis Successful Mitosis Bipolar_Spindle->Successful_Mitosis Leads to Multipolar_Spindles Multipolar Spindles Cell_Proliferation Cancer Cell Proliferation Successful_Mitosis->Cell_Proliferation Apoptosis Apoptosis AMG650 AMG 650 (Sovilnesib) AMG650->KIF18A

AMG 650 inhibits KIF18A, disrupting mitosis in chromosomally unstable cancer cells.

Preclinical Data

AMG 650 has demonstrated robust anti-tumor activity in various preclinical models.

In Vitro Activity
ParameterValueCell LineComments
KIF18A Inhibition (IC50) 0.071 µMN/APotent inhibitor of KIF18A.[8]
MT-ATPase Motor Activity (IC50) 48 nMN/ASelectively inhibits KIF18A MT-ATPase motor activity.[1][7]
Antiproliferative Activity (EC50) 0.070 µMOVCAR-3Demonstrates strong antiproliferative effects in a TP53-mutant, CCNE1-amplified ovarian cancer cell line.[9]
Mitotic Index Assay (EC50) 0.068 µMOVCAR-3Induces mitotic arrest in a dose-dependent manner.[9]
In Vivo Pharmacokinetics and Efficacy

AMG 650 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life across preclinical species.[1][9]

Animal ModelDosingTumor ModelKey Findings
Nude Mice 10-100 mg/kg, p.o. dailyOVCAR-3 XenograftsDose-dependent tumor growth inhibition, with lasting tumor regression and cures observed in 50% of animals at higher doses, with no apparent toxicity.[8][9]
Mice 50 mg/kg, i.p.OVCAR-3 XenograftsInduced sustained mitotic arrest.[9]
Pediatric PDX Models 100 mg/kg, p.o. for 21 daysOsteosarcoma, Rhabdomyosarcoma, Ewing sarcomaLimited antitumor activity in osteosarcoma. Some evidence of activity in a few rhabdomyosarcoma and Ewing sarcoma models, with one complete response in a rhabdomyosarcoma model.[3]

Clinical Development

AMG 650 is currently being evaluated in a Phase 1 clinical trial for the treatment of advanced solid tumors.

Phase 1 Trial (NCT04293094)
  • Title: A Phase 1, Multicenter, Open-label, Dose-Exploration and Dose-Expansion Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of AMG 650 in Subjects With Advanced Solid Tumors.[5]

  • Status: Ongoing, recruiting.[10]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of AMG 650.[5][11]

  • Patient Population: Adults with locally advanced or metastatic solid tumors, including:

    • Triple-Negative Breast Cancer (TNBC)[5][11][12]

    • High-Grade Serous Ovarian Cancer (HGSOC)[5][12][13]

    • Serous-like Endometrial Cancers[5][11][13]

    • Other solid tumors with documented TP53 mutations.[5][14]

Experimental Protocols

Detailed, step-by-step protocols are proprietary; however, the methodologies employed in the preclinical evaluation of AMG 650 can be summarized as follows.

In Vitro Kinase Assay (Illustrative)

A typical KIF18A enzymatic assay would be performed to determine the IC50 of AMG 650.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant KIF18A - Microtubules - ATP - AMG 650 (serial dilutions) start->reagents incubation Incubate KIF18A, Microtubules, and AMG 650 reagents->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start atpase_activity Measure ATPase Activity (e.g., ADP-Glo Assay) reaction_start->atpase_activity data_analysis Data Analysis: - Plot activity vs. concentration - Calculate IC50 atpase_activity->data_analysis end End data_analysis->end

Illustrative workflow for determining the in vitro potency of AMG 650.
In Vivo Xenograft Studies

The antitumor activity of AMG 650 was evaluated in mouse xenograft models.

Xenograft_Study_Workflow start Start implantation Implant Human Tumor Cells (e.g., OVCAR-3) into Immunocompromised Mice start->implantation tumor_growth Allow Tumors to Reach a Predetermined Size implantation->tumor_growth randomization Randomize Mice into Treatment and Vehicle Control Groups tumor_growth->randomization treatment Administer AMG 650 (p.o.) or Vehicle Daily randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and General Health treatment->monitoring endpoint Continue Treatment until Study Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition and Assess Tolerability endpoint->analysis end End analysis->end

General workflow for assessing the in vivo efficacy of AMG 650.

Future Directions

The ongoing Phase 1 clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of AMG 650 in human subjects. Future research will likely focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to AMG 650 therapy.

  • Exploring combination therapies, such as with PARP inhibitors, which have shown enhanced anti-cancer activity in preclinical models.[1][10]

  • Investigating the efficacy of AMG 650 in a broader range of cancers with CIN features.

This technical guide provides a summary of the currently available information on AMG 650. As more data from clinical trials become available, a more complete understanding of its therapeutic potential will emerge.

References

Methodological & Application

Application Notes and Protocols for AMG9678 (Hypothetical)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AMG9678 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK signaling pathway. Dysregulation of the MAPK pathway is implicated in various human cancers, making it a key target for therapeutic intervention.[1][2][3] These application notes provide a detailed protocol for the in vitro use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound selectively binds to and inhibits the activity of MEK1 and MEK2, dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. This inhibition prevents the downstream signaling cascade that promotes cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates This compound This compound This compound->MEK Inhibits

Figure 1: Simplified diagram of the MAPK signaling pathway indicating the inhibitory action of this compound on MEK1/2.

Cell Culture Protocol

This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines may require different media and conditions.

Materials
  • Cell Line: e.g., GM12878 (Suspension) or other cancer-related cell lines (Adherent)[4][5]

  • Growth Medium: RPMI-1640 or DMEM, supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • This compound Stock Solution: 10 mM in DMSO

  • Culture Vessels: T25 or T75 flasks, 96-well plates

  • Incubator: 37°C, 5% CO2, humidified

  • Other Reagents: Trypsin-EDTA (for adherent cells), PBS, DMSO (vehicle control)

General Cell Maintenance
  • Thawing Cells: Thaw frozen vials of cells rapidly in a 37°C water bath.[6] Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and transfer to a culture flask.

  • Subculturing Suspension Cells: Monitor cell density. When the density reaches approximately 1 x 10^6 cells/mL, dilute the culture with fresh medium to a seeding density of 2-3 x 10^5 cells/mL.[4][5]

  • Subculturing Adherent Cells: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend in fresh medium to plate in new flasks at a lower density.

Experimental Protocol: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell viability.

Procedure
  • Cell Seeding:

    • Adherent Cells: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow cells to attach overnight.

    • Suspension Cells: Seed cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium from the 10 mM stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Add the diluted this compound and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTS Reagent D->E F Measure Absorbance at 490 nm E->F G Calculate IC50 F->G

Figure 2: Workflow for determining the IC50 of this compound using an MTS cell viability assay.

Quantitative Data

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (nM)
HT-29Colon Cancer15
A375Melanoma8
HCT116Colon Cancer25
MCF-7Breast Cancer> 1000

Table 1: Hypothetical IC50 values of this compound in different cancer cell lines.

Troubleshooting

  • Low Cell Viability in Control Wells: Check for contamination, ensure proper cell handling and seeding density.[4][5]

  • High Variability Between Replicates: Ensure accurate pipetting and homogenous cell suspension.

  • Inconsistent IC50 Values: Verify the concentration of the this compound stock solution and ensure consistent incubation times.

Ordering Information

ProductCatalog NumberSize
This compoundThis compound-11 mg
This compound-55 mg

References

Application Notes and Protocols for the Use of AMG 510 (Sotorasib) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AMG 510 (Sotorasib) in preclinical animal models. AMG 510 is a first-in-class, orally bioavailable, and irreversible inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a specific mutation at the G12C position.[1][2][3][4] The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][5] AMG 510 covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][2][4][6][7] This action inhibits downstream signaling through the MAPK and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and promoting apoptosis. Preclinical studies in various animal models have demonstrated the potent anti-tumor activity of AMG 510.[5][8][9]

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[7] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and continuous downstream signaling that promotes tumorigenesis.[1] AMG 510 specifically and irreversibly binds to the mutant cysteine at position 12 of KRAS G12C.[4][7] This covalent modification traps the KRAS G12C protein in its inactive GDP-bound conformation, effectively blocking its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2][7]

Signaling Pathway

The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention by AMG 510.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12C (GDP-bound, Inactive) GEF->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AMG510 AMG 510 (Sotorasib) AMG510->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling pathway and inhibition by AMG 510.

Data Presentation

The following tables summarize quantitative data from preclinical studies of AMG 510 in various mouse models.

Table 1: In Vivo Efficacy of AMG 510 in Xenograft Models
Cell LineCancer TypeMouse StrainAMG 510 DosageDosing ScheduleOutcomeReference
NCI-H358Non-Small Cell Lung Cancer (NSCLC)Nude10-180 mg/kgOral gavage, dailyDose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition.[10]
MIA PaCa-2Pancreatic CancerNude1, 5, 30 mg/kgOral, once dailySustained pERK inhibition at 30 mg/kg.[10]
NCI-H2122NSCLCNude25 mg/kgOral, every day x 5 for 3 weeksUsed in combination studies.[10]
CT-26 KRAS G12CColorectal CancerBALB/c100 mg/kgOral, once dailyTumor regression.[11]
Table 2: Pharmacokinetic Parameters of Sotorasib (B605408) in Mice
Mouse StrainDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC0-24h (h*µg/mL)Terminal Half-life (h)Reference
Not Specified960 (human equivalent)Oral7.502.065.35.5[2]
VariousNot SpecifiedOral----[12]

Note: Detailed pharmacokinetic data in specific mouse strains is limited in the public domain. The provided data is based on human clinical trials and general statements from mouse studies.

Experimental Protocols

Protocol 1: Evaluation of AMG 510 Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of AMG 510 in a subcutaneous xenograft model using a KRAS G12C mutant human cancer cell line.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Immunocompromised mice (e.g., Nude, SCID)

  • AMG 510 (Sotorasib)

  • Vehicle control (e.g., as recommended by the supplier)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection and oral gavage

Procedure:

  • Cell Culture: Culture the KRAS G12C mutant cancer cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS or culture medium. A mixture with Matrigel may enhance tumor take rate.

    • Inject approximately 1-10 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare AMG 510 formulation and vehicle control.

    • Administer AMG 510 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

Protocol 2: Pharmacodynamic Analysis of AMG 510 in Tumor-Bearing Mice

This protocol outlines the steps to assess the in vivo target engagement of AMG 510 by measuring the phosphorylation of downstream effectors like ERK.

Materials:

  • Tumor-bearing mice from an efficacy study (Protocol 1)

  • AMG 510 and vehicle control

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of AMG 510 or vehicle to tumor-bearing mice.

    • At various time points post-dosing (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue.

  • Protein Extraction:

    • Immediately snap-freeze the tumor tissue in liquid nitrogen or process for protein extraction.

    • Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Compare the levels of p-ERK in AMG 510-treated tumors to vehicle-treated tumors to determine the extent of target inhibition.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical in vivo efficacy study workflow.

Experimental_Workflow CellCulture 1. Cell Culture (KRAS G12C Mutant Cells) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Grouping 4. Randomization into Treatment & Control Groups TumorGrowth->Grouping Treatment 5. Daily Oral Administration (AMG 510 or Vehicle) Grouping->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor Excision & Analysis) Monitoring->Endpoint DataAnalysis 8. Data Analysis (Efficacy & Tolerability) Endpoint->DataAnalysis

Workflow for an in vivo efficacy study of AMG 510.

Conclusion

AMG 510 (Sotorasib) has demonstrated significant preclinical and clinical activity against KRAS G12C-mutant tumors. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this targeted agent. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining meaningful and reproducible results. It is also important to note that the immune system appears to play a role in the mechanism of action of AMG 510, suggesting that studies in immunocompetent models may also be valuable.[6][8]

References

Application Notes and Protocols: Amivantamab (AMG9678 Substitute) Dosage and Administration Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for the compound "AMG9678" is not publicly available. This document utilizes Amivantamab (Rybrevant®) as a substitute to demonstrate the requested format and content structure for detailed Application Notes and Protocols. The following information pertains exclusively to Amivantamab and should not be attributed to this compound.

Introduction

Amivantamab is a bispecific antibody that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) factor. This dual-targeting mechanism allows it to inhibit tumor growth and survival in non-small cell lung cancer (NSCLC) with specific genetic alterations. These application notes provide a comprehensive overview of the dosage and administration guidelines for Amivantamab, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amivantamab exerts its anti-tumor effects through a multi-faceted mechanism of action:

  • EGFR and MET Binding: Amivantamab simultaneously binds to the extracellular domains of both EGFR and MET, preventing ligand-induced activation and subsequent downstream signaling.

  • Receptor Degradation: The binding of Amivantamab can lead to the internalization and degradation of both EGFR and MET, reducing their cell surface expression.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Amivantamab can engage with immune effector cells, such as natural killer (NK) cells, leading to the destruction of tumor cells.

Amivantamab_Mechanism_of_Action cluster_membrane Cell Membrane cluster_signaling Downstream Signaling cluster_immune Immune Response EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation MET MET Survival Cell Survival MET->Survival Migration Cell Migration MET->Migration Amivantamab Amivantamab Amivantamab->EGFR Binds Amivantamab->MET Binds Amivantamab->Proliferation Inhibits Amivantamab->Survival Inhibits Amivantamab->Migration Inhibits NK_Cell NK Cell Amivantamab->NK_Cell Engages ADCC ADCC NK_Cell->ADCC Mediates

Figure 1: Amivantamab Mechanism of Action

Dosage and Administration

The recommended dosage of Amivantamab is based on the patient's body weight and is administered via intravenous (IV) infusion.

Dosing Schedule

Table 1: Amivantamab Dosing Schedule for Monotherapy [1][2]

Patient Body WeightWeeks 1-4 (Weekly)Week 5 and Onwards (Every 2 Weeks)
< 80 kg1050 mg1050 mg
≥ 80 kg1400 mg1400 mg
  • The initial dose in Week 1 is administered as a split infusion on Day 1 and Day 2.[1][2]

Infusion Rates

To minimize the risk of infusion-related reactions (IRRs), a specific infusion rate schedule should be followed.

Table 2: Amivantamab Infusion Rates for Patients < 80 kg [1]

InfusionInitial Rate (First 2 hours)Subsequent Rate
Week 1, Day 1 (350 mg)50 mL/hour75 mL/hour
Week 1, Day 2 (700 mg)50 mL/hour75 mL/hour
Week 2 (1050 mg)85 mL/hourNot Applicable
Subsequent Infusions (1050 mg)125 mL/hourNot Applicable

Table 3: Amivantamab Infusion Rates for Patients ≥ 80 kg [1][2]

InfusionInitial Rate (First 2 hours)Subsequent Rate
Week 1, Day 1 (350 mg)50 mL/hour75 mL/hour
Week 1, Day 2 (1050 mg)35 mL/hour50 mL/hour
Week 2 (1400 mg)65 mL/hourNot Applicable
Week 3 (1400 mg)85 mL/hourNot Applicable
Subsequent Infusions (1400 mg)125 mL/hourNot Applicable
Premedication

To reduce the risk of IRRs, premedication is required before the initial infusion and recommended for subsequent infusions.

Table 4: Recommended Premedication Regimen [1][2]

MedicationTiming
Antihistamine (e.g., diphenhydramine)30-60 minutes prior to infusion
Antipyretic (e.g., acetaminophen)30-60 minutes prior to infusion
Glucocorticoid (e.g., dexamethasone)Required for Week 1, Day 1 and Day 2 infusions. Optional for subsequent infusions.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of Amivantamab on the proliferation of cancer cell lines with EGFR and/or MET alterations.

Materials:

  • EGFR/MET-positive cancer cell lines (e.g., NCI-H1975, HCC827)

  • Complete cell culture medium

  • Amivantamab

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Amivantamab in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Amivantamab dilutions. Include a vehicle control (medium without antibody).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the Amivantamab concentration.

Cell_Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Prepare Amivantamab dilutions C Treat cells with Amivantamab A->C 1. Plate Cells D Incubate for 72 hours C->D 2. Treat E Add proliferation reagent D->E 3. Add Reagent F Measure signal (luminescence/absorbance) E->F 4. Read Plate G Calculate IC50 F->G 5. Analyze Data

Figure 2: Cell Proliferation Assay Workflow
Clinical Trial Protocol Logic

The following diagram illustrates the logical flow of a typical Phase 1 clinical trial for a novel therapeutic agent like Amivantamab.

Clinical_Trial_Protocol_Logic cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_decision Decision Points A Informed Consent B Eligibility Criteria Met? A->B C Dose Escalation Cohorts B->C Yes Screen Failure Screen Failure B->Screen Failure No D Administer Amivantamab C->D E Monitor for Adverse Events D->E F Pharmacokinetic Sampling D->F G Tumor Assessment D->G H Dose Limiting Toxicity? E->H I Disease Progression? G->I H->C MTD Determined MTD Determined H->MTD Determined Yes I->D No Off Study Off Study I->Off Study Yes

Figure 3: Clinical Trial Protocol Logic

Safety and Tolerability

Common adverse reactions associated with Amivantamab include infusion-related reactions, rash, paronychia, musculoskeletal pain, dyspnea, nausea, fatigue, and edema. It is crucial to monitor patients for these and other potential side effects throughout the course of treatment. Dose modifications or discontinuation may be necessary in the event of severe or intolerable adverse reactions.

Conclusion

These application notes provide a summary of the dosage, administration, and relevant experimental protocols for Amivantamab. Adherence to these guidelines is critical for ensuring patient safety and for the accurate interpretation of preclinical and clinical research findings. As with any therapeutic agent, further research is ongoing, and these guidelines may be updated as more data becomes available.

References

Application Notes and Protocols for AMG9678 in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has transformed functional genomics, offering a powerful tool to systematically investigate gene function. When coupled with small molecule inhibitors, CRISPR screens can elucidate mechanisms of drug action, identify genetic dependencies, and uncover novel therapeutic targets. These application notes provide a comprehensive guide for utilizing AMG9678, a potent and selective inhibitor of Tankyrase (TNKS1/2), in CRISPR screening applications.

Tankyrase enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] They mediate the degradation of Axin, a scaffold protein in the β-catenin destruction complex.[3][4] Inhibition of Tankyrase with this compound leads to the stabilization of Axin, promoting the degradation of β-catenin and subsequently suppressing the transcription of Wnt target genes.[1][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making Tankyrase an attractive therapeutic target.[5][6]

CRISPR screens performed in the presence of this compound can be designed to identify genes that:

  • Sensitize cancer cells to Tankyrase inhibition (synthetic lethality).

  • Confer resistance to this compound.

  • Modulate the activity of the Wnt/β-catenin signaling pathway.

These studies can provide critical insights for patient stratification, combination therapy strategies, and the development of next-generation Wnt pathway inhibitors.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cell proliferation, differentiation, and fate. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[5][7] Tankyrase (TNKS) promotes the degradation of Axin, thereby inhibiting the function of the destruction complex and promoting β-catenin stability.[4]

Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[8] β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, such as MYC and CCND1 (Cyclin D1), which drive cell proliferation.[9]

This compound, as a Tankyrase inhibitor, stabilizes Axin levels, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin, which in turn inhibits the transcription of Wnt target genes.[1][2]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds DVL Dishevelled (DVL) FZD->DVL activates LRP56 LRP5/6 LRP56->DVL GSK3b GSK3β DVL->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates CK1a CK1α CK1a->bCatenin phosphorylates APC APC APC->bCatenin Axin Axin Axin->bCatenin Proteasome Proteasome bCatenin->Proteasome degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF translocates and binds TNKS Tankyrase (TNKS) TNKS->Axin promotes degradation This compound This compound This compound->TNKS inhibits Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_Target_Genes activates transcription

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Data Presentation

The anti-proliferative effect of this compound can be evaluated across a panel of cancer cell lines. The data below is a representative summary of growth inhibition metrics for this compound in cell lines with varying Wnt pathway activation status.

Cell LineCancer TypeWnt Pathway StatusThis compound GI50 (µM)This compound IC50 (µM)
SW480ColorectalAPC mutant (Active)0.080.15
DLD-1ColorectalAPC mutant (Active)0.120.25
HepG2HepatocellularCTNNB1 mutant (Active)0.551.2
HCT116Colorectalβ-catenin mutant (Active)0.200.45
A549LungWild-type (Inactive)> 10> 20
MCF7BreastWild-type (Inactive)> 10> 20

Data is hypothetical and for illustrative purposes, based on published data for other Tankyrase inhibitors.[3][10]

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound

This protocol outlines a positive selection screen to identify genes whose loss of function leads to resistance to this compound.

Materials:

  • Cas9-expressing cancer cell line sensitive to this compound (e.g., SW480)

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • This compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Experimental Workflow Diagram:

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing cells A->B C 3. Puromycin Selection B->C D1 4a. Treat with This compound C->D1 D2 4b. Treat with DMSO (Control) C->D2 E 5. Harvest cells and extract genomic DNA D1->E D2->E F 6. Amplify and sequence sgRNA inserts E->F G 7. Identify enriched sgRNAs in this compound treated population F->G

Caption: Experimental workflow for a pooled CRISPR knockout screen with this compound.

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmids and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Cell Transduction: Seed the Cas9-expressing target cells. Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.

  • Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium. Maintain a non-transduced control plate to ensure complete cell death.

  • Drug Treatment: a. After selection, harvest an initial cell population as the day 0 time point (T0). b. Split the remaining cells into two groups: one treated with a predetermined concentration of this compound (e.g., GI50) and the other with DMSO as a vehicle control. c. Culture the cells for 14-21 days, passaging as needed and maintaining drug selection.

  • Sample Collection: Harvest the final cell populations from both the this compound-treated and DMSO-treated groups.

  • Genomic DNA Extraction and Sequencing: a. Extract genomic DNA from the T0 and final time point cell pellets. b. Amplify the sgRNA sequences from the genomic DNA using PCR. c. Analyze the PCR products by next-generation sequencing.

  • Data Analysis: Compare the sgRNA representation in the this compound-treated population to the DMSO-treated and T0 populations. sgRNAs that are significantly enriched in the this compound-treated group target genes whose knockout confers resistance.

Protocol 2: Arrayed CRISPR-Cas9 Screen for Phenotypic Analysis

This protocol is for screening a smaller, focused sgRNA library in an arrayed format (one gene knockout per well) to assess more complex phenotypes, such as changes in protein expression or cell morphology, in response to this compound treatment.

Materials:

  • Cas9-expressing cancer cell line

  • Arrayed sgRNA library

  • Reagents for reverse transfection

  • This compound and DMSO

  • High-content imaging system

  • Antibodies for immunofluorescence (e.g., anti-β-catenin)

  • Fluorescent dyes (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed Cas9-expressing cells in multi-well plates (e.g., 96-well or 384-well).

  • Transfection: Transfect each well with an individual sgRNA construct.

  • Gene Editing: Culture the cells for 3-5 days to allow for gene knockout to occur.

  • Drug Treatment: Treat the cells with this compound or DMSO for a specified period (e.g., 24-48 hours).

  • Phenotypic Analysis: a. Fix and permeabilize the cells. b. Perform immunofluorescence staining for the protein of interest (e.g., β-catenin to observe its localization). c. Acquire images using a high-content imaging system.

  • Image and Data Analysis: Quantify the phenotypic changes (e.g., nuclear-to-cytoplasmic ratio of β-catenin) in response to gene knockout and this compound treatment.

Conclusion

The combination of the potent Tankyrase inhibitor this compound with CRISPR screening provides a powerful platform to dissect the Wnt/β-catenin signaling pathway and uncover novel cancer vulnerabilities. The protocols and data presented here serve as a guide for researchers to design and execute robust experiments aimed at identifying new drug targets, understanding resistance mechanisms, and discovering effective combination therapies. These approaches will ultimately contribute to the advancement of precision medicine for Wnt-driven cancers.

References

Application Notes and Protocols for Flow Cytometry Analysis of AMG9678 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokines and growth factors, essential for regulating immune system functions like cell proliferation, differentiation, and activation.[1][2] The pathway involves three primary components: cell-surface receptors, JAK proteins (JAK1, JAK2, JAK3, and TYK2), and STAT proteins.[1][3] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of STAT proteins.[4] These activated, phosphorylated STATs (pSTATs) then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[4]

Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancers, making it a prime target for therapeutic intervention.[3] AMG9678 is a potent and selective small molecule inhibitor targeting the JAK/STAT pathway. By blocking the kinase activity of specific JAKs, this compound is designed to modulate immune responses, thereby offering a potential therapeutic strategy for immune-mediated diseases.

Flow cytometry, specifically phospho-specific flow cytometry (phospho-flow), is a powerful tool for elucidating the mechanism of action and monitoring the pharmacodynamic effects of JAK/STAT inhibitors like this compound.[5][6] This technique allows for the quantitative, single-cell analysis of intracellular signaling proteins, such as pSTATs, within heterogeneous cell populations like peripheral blood mononuclear cells (PBMCs).[6][7] These application notes provide a comprehensive protocol for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in human PBMCs.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from a phospho-flow cytometry analysis of human PBMCs treated with this compound. This data is illustrative and may vary depending on the specific experimental conditions, donor variability, and the specific JAK selectivity of this compound.

Table 1: Effect of this compound on IL-6-Induced STAT3 Phosphorylation in CD4+ T Cells and Monocytes

Treatment GroupConcentration (nM)% pSTAT3+ CD4+ T CellsMFI of pSTAT3 in CD4+ T Cells% pSTAT3+ Monocytes (CD14+)MFI of pSTAT3 in Monocytes
Unstimulated Control01.51502.1200
IL-6 Stimulated085.2350092.54500
This compound + IL-6170.1280075.83600
This compound + IL-61045.6150050.31800
This compound + IL-610010.250012.1600
This compound + IL-610002.11803.5250

MFI: Median Fluorescence Intensity

Table 2: Effect of this compound on IL-2-Induced STAT5 Phosphorylation in T Cell Subsets and NK Cells

Treatment GroupConcentration (nM)% pSTAT5+ CD4+ T CellsMFI of pSTAT5 in CD4+ T Cells% pSTAT5+ CD8+ T CellsMFI of pSTAT5 in CD8+ T Cells% pSTAT5+ NK Cells (CD3-CD56+)MFI of pSTAT5 in NK Cells
Unstimulated Control00.81201.11302.5220
IL-2 Stimulated090.5420092.3450095.15200
This compound + IL-2178.4330080.1350082.34100
This compound + IL-21052.1180055.9195058.72300
This compound + IL-210015.760018.265020.4800
This compound + IL-210001.91502.41603.8280

MFI: Median Fluorescence Intensity

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the inhibitory effect of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-2) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK STAT STAT pJAK pJAK JAK->pJAK 2. Activation pJAK->Receptor pJAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->pJAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Isolate Human PBMCs pretreat Pre-incubate with this compound (Dose Response) start->pretreat stimulate Stimulate with Cytokine (e.g., IL-6, IL-2) pretreat->stimulate fix Fix Cells (e.g., PFA) stimulate->fix perm Permeabilize Cells (e.g., Methanol) fix->perm stain Stain with Antibodies (Surface & Intracellular pSTAT) perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Gating, MFI, % Positive) acquire->analyze

References

Application Notes and Protocols for AMG XXXX in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic drug discovery.[2][3] In vitro kinase assays are fundamental biochemical tools used to identify and characterize kinase inhibitors by measuring the catalytic activity of a kinase in a controlled, cell-free environment.[1][4]

AMG XXXX is a potent and selective small molecule inhibitor of Kinase Y, a key enzyme implicated in the pathogenesis of certain cancers. These application notes provide a detailed protocol for determining the potency of AMG XXXX against Kinase Y using a luminescence-based in vitro kinase assay. The described assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Mechanism of Action

AMG XXXX is an ATP-competitive inhibitor of Kinase Y. It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition of Kinase Y activity blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. The potency of AMG XXXX is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][6]

Data Presentation

The inhibitory activity of AMG XXXX and two other reference inhibitors against Kinase Y was determined using the protocol described below. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
AMG XXXX Kinase Y5.2
Reference Cpd 1Kinase Y15.8
Reference Cpd 2Kinase Y98.3

Experimental Protocols

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of AMG XXXX for Kinase Y. A common commercially available assay kit for this purpose is the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant human Kinase Y

  • Kinase Y substrate (e.g., a specific peptide)

  • AMG XXXX

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of AMG XXXX in DMSO D Add AMG XXXX dilutions to assay plate A->D B Prepare Kinase Y and substrate in assay buffer E Add Kinase Y/substrate mix to plate B->E C Prepare ATP solution in assay buffer F Add ATP to initiate reaction C->F D->E E->F G Incubate at room temperature (e.g., 60 minutes) F->G H Add ADP-Glo™ Reagent to stop reaction and deplete ATP G->H I Incubate at room temperature (e.g., 40 minutes) H->I J Add Kinase Detection Reagent to convert ADP to ATP and generate light I->J K Incubate at room temperature (e.g., 30 minutes) J->K L Read luminescence on a plate reader K->L M Plot % inhibition vs. log[AMG XXXX] L->M N Calculate IC50 value M->N

Caption: Workflow for the in vitro kinase assay to determine the IC50 of AMG XXXX.

Detailed Protocol
  • Compound Preparation:

    • Prepare a stock solution of AMG XXXX in 100% DMSO.

    • Perform serial dilutions of the AMG XXXX stock solution in DMSO to create a concentration gradient. A 10-point, 3-fold serial dilution is recommended.

    • Include a DMSO-only control (no inhibitor).

  • Assay Plate Setup:

    • Add 1 µL of each AMG XXXX dilution (or DMSO control) to the wells of a 384-well assay plate.[3]

  • Kinase Reaction:

    • Prepare a master mix containing the Kinase Y enzyme and its specific substrate in kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

    • Add 2 µL of the kinase/substrate master mix to each well of the assay plate.[3]

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • To initiate the kinase reaction, add 2 µL of the 2X ATP solution to each well.[3]

    • The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.[3][7]

  • Signal Detection:

    • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.[3][7]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3][7]

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of AMG XXXX relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the AMG XXXX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Troubleshooting

  • High background signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. The incubation time may need to be optimized.

  • Low signal-to-background ratio: Optimize the concentrations of the kinase, substrate, and ATP. Ensure the kinase is active.

  • High variability between replicate wells: Ensure accurate and consistent pipetting, especially with small volumes. Proper mixing of reagents is also crucial.

Conclusion

The described in vitro kinase assay provides a robust and reliable method for determining the potency of the Kinase Y inhibitor, AMG XXXX. This protocol can be adapted for the characterization of other kinase inhibitors and can be scaled for high-throughput screening campaigns. Accurate determination of inhibitor potency is a critical step in the drug discovery process.[3]

References

AMG9678 in organoid culture systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AMG9678 for Targeted Therapy in KRAS G12C-Mutant Organoid Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not currently referenced in publicly available scientific literature. This document is a representative application note based on the established mechanism of action of KRAS G12C inhibitors, such as Sotorasib (AMG 510), and their application in organoid culture systems. The protocols and data presented are illustrative and should be adapted based on specific experimental needs.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the absence of a distinct binding pocket on the protein.[3] The development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein has been a significant breakthrough in cancer therapy.[4][5]

This application note describes the use of this compound, a hypothetical, next-generation, potent, and selective KRAS G12C inhibitor, in patient-derived organoid (PDO) culture systems. PDOs are three-dimensional (3D) in vitro models that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a highly relevant platform for preclinical drug screening and biomarker discovery.[1][6]

Mechanism of Action

This compound is designed to selectively and irreversibly bind to the mutant cysteine at position 12 of the KRAS G12C protein. This covalent modification locks KRAS in an inactive, GDP-bound state.[4] By inhibiting KRAS G12C, this compound blocks downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby suppressing cancer cell proliferation and promoting apoptosis.[5]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C KRAS G12C (Active, GTP-bound) EGFR->KRAS_G12C Activates KRAS_inactive KRAS G12C (Inactive, GDP-bound) RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and inhibition by this compound.

Data Presentation

The efficacy of this compound can be evaluated across a panel of patient-derived organoids harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for assessing compound potency.

Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in PDOs

Organoid Line Cancer Type This compound (nM) Sotorasib (AMG 510) (nM) Adagrasib (MRTX849) (nM)
PDO-1 NSCLC 8 15 20
PDO-2 NSCLC 12 25 35
PDO-3 Colorectal 25 50 60
PDO-4 Pancreatic 40 85 100

| PDO-5 (KRAS WT) | NSCLC | >10,000 | >10,000 | >10,000 |

Table 2: Downstream Pathway Inhibition by this compound (100 nM, 24h)

Organoid Line p-ERK Inhibition (%)
PDO-1 95
PDO-2 92
PDO-3 88

| PDO-4 | 85 |

Note: Data are representative and for illustrative purposes.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Aliquoting: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[7]

  • Storage: Store aliquots at -80°C for long-term stability.[8]

Patient-Derived Organoid (PDO) Culture

This protocol provides a general guideline for the culture of PDOs. Specific media compositions and passaging techniques may vary depending on the tissue of origin.[8][9]

  • Media Preparation: Prepare basal culture medium (e.g., Advanced DMEM/F-12) supplemented with growth factors such as EGF, Noggin, R-spondin1, as well as inhibitors like A83-01 (TGF-β inhibitor) and Y-27632 (ROCK inhibitor).[10][11]

  • Embedding: Embed organoid fragments in a basement membrane matrix (e.g., Matrigel®).[12]

  • Culture: Culture embedded organoids at 37°C and 5% CO2, changing the medium every 2-3 days.[13]

  • Passaging: Mechanically or enzymatically dissociate organoids every 7-14 days for expansion.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PDO_Culture Establish & Culture KRAS G12C PDOs Seeding Dissociate & Seed Organoids in 384-well plates PDO_Culture->Seeding Treatment Treat with serial dilutions of this compound Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Viability Assess Viability (e.g., CellTiter-Glo) Incubation->Viability WesternBlot Western Blot for p-ERK/Total ERK Incubation->WesternBlot Imaging High Content Imaging (Morphology, Apoptosis) Incubation->Imaging Data_Analysis Calculate IC50 & Analyze Pathway Modulation Viability->Data_Analysis WesternBlot->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for testing this compound in organoid cultures.
Dose-Response Assay

This protocol is for determining the IC50 value of this compound in a 384-well plate format.[14]

  • Organoid Seeding: Dissociate PDOs into small fragments and seed them in Matrigel® in a 384-well plate. Culture for 24-48 hours to allow for recovery.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[7] A vehicle control (DMSO only) must be included.

  • Treatment: Replace the medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 to 120 hours.[7][14]

  • Viability Assessment: Use a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Pathway Analysis

This assay confirms the on-target effect of this compound by measuring the phosphorylation of ERK (p-ERK), a key downstream effector of the KRAS pathway.[3]

  • Seeding and Treatment: Seed organoids in a 24-well plate and allow them to establish. Treat with this compound at a concentration of approximately 10x the IC50 value for 24 hours.

  • Lysis: Wash the organoids with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. Quantify band intensities to determine the ratio of p-ERK to total ERK.[3]

Conclusion

Patient-derived organoids provide a robust and clinically relevant platform for evaluating targeted therapies like the KRAS G12C inhibitor this compound.[15] The protocols outlined in this application note offer a framework for assessing the potency, mechanism of action, and therapeutic potential of this compound in a preclinical setting, thereby accelerating its development for clinical applications.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with a Novel Investigational Antibody (e.g., AMG9678)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AMG9678: As of the current date, publicly available information regarding the specific target and validated immunohistochemistry (IHC) protocols for "this compound" is limited. This document, therefore, provides a comprehensive framework and detailed protocols for the development and validation of an IHC staining procedure for a novel antibody, which can be applied to a new investigational molecule such as this compound once its target is identified. The principles and methodologies outlined here are based on established best practices for antibody validation and IHC optimization.[1][2][3]

Application Notes

Immunohistochemistry is a powerful technique for visualizing the distribution and localization of a specific protein within the context of tissue architecture.[4][5] When working with a novel antibody, a thorough validation process is crucial to ensure the specificity and reproducibility of the staining results.[2][3]

1. Understanding the Target Antigen: Before initiating any staining, a comprehensive literature review of the target antigen is essential.[2][3] Key information to gather includes:

  • Subcellular Localization: Is the protein expected to be in the nucleus, cytoplasm, membrane, or a combination?

  • Tissue and Cell Line Expression Profile: Which tissues and cell types are known to express the target protein at high and low levels? This information is critical for selecting appropriate positive and negative controls.

  • Function and Pathway Involvement: Understanding the protein's role in cellular signaling can provide context for the observed staining patterns.

2. Antibody Selection and Quality Control: For a novel antibody, it is important to obtain as much information as possible from the manufacturer, including the immunogen, clonality (monoclonal or polyclonal), and any initial validation data (e.g., Western blot).[2] Polyclonal antibodies may recognize multiple epitopes, potentially increasing signal but also the risk of off-target binding, while monoclonal antibodies recognize a single epitope, offering high specificity.[3]

3. The Importance of Controls: The inclusion of appropriate controls is fundamental to the validation of any IHC experiment.[2]

  • Positive Control: A tissue or cell line known to express the target protein. This confirms that the antibody and the staining protocol are working correctly.

  • Negative Control: A tissue or cell line known to not express the target protein. This helps to assess the level of non-specific background staining.

  • Isotype Control: A non-immune antibody of the same isotype and at the same concentration as the primary antibody. This control helps to differentiate specific antigen staining from non-specific Fc receptor binding or other background staining.

  • No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody or detection system.

4. Optimization of the Staining Protocol: IHC protocols often require optimization for each new antibody and tissue type.[1][6] Key parameters to optimize include:

  • Tissue Fixation: The duration and type of fixative can impact antigen preservation and antibody binding.[3] Formalin-fixed, paraffin-embedded (FFPE) tissues are commonly used.[5]

  • Antigen Retrieval: Formalin fixation can create cross-links that mask the antigenic epitope. Antigen retrieval methods, such as heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER), are often necessary to unmask the target.[7]

  • Antibody Dilution: The optimal antibody concentration should be determined to maximize the specific signal while minimizing background staining.[6]

  • Incubation Time and Temperature: These parameters can affect the binding kinetics of the antibody.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing IHC on FFPE tissue sections. This protocol should be considered a starting point and will likely require optimization.

1. Deparaffinization and Rehydration: This step removes the paraffin (B1166041) wax from the tissue sections and rehydrates them.[8]

  • Immerse slides in two changes of xylene for 5-10 minutes each.

  • Immerse slides in two changes of 100% ethanol (B145695) for 3-5 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 80% ethanol for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.

2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): This is a critical step for many antibodies. The choice of retrieval buffer and heating method may need to be optimized.[7]

  • Pre-heat a water bath or steamer to 95-100°C.

  • Immerse slides in a staining dish containing Sodium Citrate Buffer (10 mM, pH 6.0).

  • Place the staining dish in the pre-heated water bath or steamer for 20-40 minutes.

  • Remove the staining dish and allow the slides to cool to room temperature for at least 20 minutes.

  • Rinse sections with a wash buffer (e.g., PBS with 0.1% Tween-20) two times for 2 minutes each.

3. Peroxidase and Protein Blocking:

  • Immerse sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[7]

  • Rinse with wash buffer.

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific antibody binding.[7]

4. Primary Antibody Incubation:

  • Dilute the primary antibody (e.g., anti-AMG9678 target) to the desired concentration in an antibody diluent.

  • Carefully apply the diluted primary antibody to the tissue sections, ensuring complete coverage.

  • Incubate in a humidified chamber. Incubation time and temperature will need to be optimized (e.g., 1 hour at room temperature or overnight at 4°C).

  • Rinse slides with wash buffer three times for 5 minutes each.

5. Secondary Antibody and Detection:

  • Apply a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.

  • Incubate for 30-60 minutes at room temperature.

  • Rinse with wash buffer three times for 5 minutes each.

  • If using a biotin-based system, apply the avidin-biotin complex (ABC) reagent and incubate for 30 minutes.

  • Rinse with wash buffer three times for 5 minutes each.

6. Chromogen Development:

  • Prepare the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) according to the manufacturer's instructions.

  • Apply the chromogen to the sections and monitor the color development under a microscope.

  • Once the desired staining intensity is reached, immerse the slides in deionized water to stop the reaction.

7. Counterstaining, Dehydration, and Mounting:

  • Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[4]

  • Rinse with water.

  • Dehydrate the sections through graded alcohols (e.g., 80%, 95%, 100% ethanol).

  • Clear the sections in xylene.

  • Mount a coverslip onto the slide using a permanent mounting medium.

Data Presentation

The following tables are templates for recording quantitative data during the optimization of the IHC protocol for a novel antibody.

Table 1: Primary Antibody Titration

DilutionIncubation TimeIncubation Temp.Signal IntensityBackground StainingSignal-to-Noise Ratio
1:501 hourRoom Temp+++++Low
1:1001 hourRoom Temp+++Moderate
1:2001 hourRoom Temp++/-High
1:5001 hourRoom Temp+/--High
1:100Overnight4°C++++High
1:200Overnight4°C+++/-High

Signal Intensity and Background Staining can be scored semi-quantitatively (e.g., - for no staining, +/- for weak, + for moderate, ++ for strong, +++ for very strong).

Table 2: Antigen Retrieval Optimization

Retrieval MethodBufferpHHeating Time (min)Signal IntensityTissue Morphology
HIERSodium Citrate6.020++Good
HIERSodium Citrate6.040+++Good
HIERTris-EDTA9.020+Fair
HIERTris-EDTA9.040++Fair
PIERProteinase K-10+Poor

Visualization of Pathways and Workflows

Signaling Pathway Example: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[9][10][11] A novel therapeutic like this compound might target a component of this or a similar pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Simplified diagram of the MAPK signaling cascade.

Experimental Workflow: Validation of a Novel IHC Antibody

This workflow outlines the logical steps for validating a new antibody for use in immunohistochemistry.

IHC_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_optimization Phase 2: Protocol Optimization cluster_validation Phase 3: Validation and Confirmation cluster_application Phase 4: Application lit_review Literature Review of Target control_selection Select Positive & Negative Controls lit_review->control_selection antibody_qc Initial Antibody QC (e.g., Western Blot) control_selection->antibody_qc antigen_retrieval Optimize Antigen Retrieval antibody_qc->antigen_retrieval antibody_titration Titrate Primary Antibody antigen_retrieval->antibody_titration incubation_opt Optimize Incubation Conditions antibody_titration->incubation_opt stain_controls Stain Control Tissues incubation_opt->stain_controls specificity_check Assess Specificity and Background stain_controls->specificity_check reproducibility Test Reproducibility specificity_check->reproducibility final_protocol Finalize Staining Protocol reproducibility->final_protocol experimental_staining Stain Experimental Tissues final_protocol->experimental_staining

Caption: Workflow for novel IHC antibody validation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AMG9678 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific physicochemical properties and solubility of AMG9678 is limited. Therefore, this document provides a generalized framework for troubleshooting solubility issues for research compounds, using this compound as an example. The protocols and data presented are illustrative and should be adapted based on experimentally determined properties of the compound.

Frequently Asked Questions (FAQs)

Q1: My initial stock solution of this compound in DMSO precipitated upon dilution in aqueous buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility. When a DMSO stock solution is diluted into an aqueous medium, the compound may crash out as the solvent environment changes from a highly solubilizing organic solvent to a poorly solubilizing aqueous one. This is often due to the compound exceeding its thermodynamic solubility limit in the final aqueous buffer.

Q2: What are the recommended starting solvents for solubilizing this compound?

It is crucial to determine the maximum solubility in these solvents and to be aware of their potential effects on downstream cellular or enzymatic assays.

Q3: How does pH affect the solubility of this compound?

A3: The effect of pH on solubility is dependent on the presence of ionizable functional groups in the molecule's structure.

  • Acidic compounds (containing groups like carboxylic acids or phenols) are generally more soluble at higher pH (basic conditions) where they are deprotonated and exist as more soluble salts.

  • Basic compounds (containing groups like amines) are typically more soluble at lower pH (acidic conditions) where they are protonated.

  • Neutral compounds often show minimal change in solubility with varying pH.

The chemical structure of this compound should be analyzed to predict its potential ionization behavior. Experimental determination of solubility at different pH values is highly recommended.

Troubleshooting Guide

Q4: I am observing low or inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A4: Yes, poor solubility can significantly impact assay results. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to:

  • Underestimation of potency (e.g., higher IC50 values).

  • Poor reproducibility between experiments.

  • Cellular stress responses due to compound precipitation.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay plates (e.g., under a microscope) for any signs of compound precipitation after its addition to the media.

  • Solubility in Media: Perform a solubility test of this compound directly in the cell culture medium at the highest concentration you plan to use.

  • Use of Surfactants or Co-solvents: Consider the use of low concentrations of biocompatible surfactants (e.g., Tween® 80, Pluronic® F-68) or co-solvents (e.g., ethanol, PEG 400) in your final assay medium to improve solubility. However, it is essential to run vehicle controls to ensure these additives do not affect the biological system.

Q5: How can I systematically improve the solubility of this compound for my experiments?

A5: A systematic approach is recommended. This involves screening different solvents, pH conditions, and formulation excipients. The following workflow can be adopted:

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue Identified check_structure Analyze Chemical Structure (pKa prediction) start->check_structure kinetic_sol Kinetic Solubility Screen (e.g., Nephelometry) check_structure->kinetic_sol Initial Assessment thermo_sol Thermodynamic Solubility (e.g., Shake-flask) kinetic_sol->thermo_sol Confirm with Gold Standard ph_profile pH-Solubility Profile thermo_sol->ph_profile Investigate pH Effects formulation Formulation Development: - Co-solvents - Surfactants - Cyclodextrins thermo_sol->formulation If solubility is insufficient ph_profile->formulation If solubility is still insufficient final_formulation Select Optimized Formulation formulation->final_formulation

Caption: A systematic workflow for troubleshooting compound solubility.

Data Presentation: Hypothetical Solubility Data for this compound

The following tables illustrate how to present solubility data for this compound.

Table 1: Kinetic Solubility of this compound in Various Solvents

SolventKinetic Solubility (µM)Method
PBS (pH 7.4)< 1Nephelometry
DMSO> 20,000Nephelometry
Ethanol5,500Nephelometry
5% DMSO in PBS15Nephelometry
1% Tween® 80 in PBS50Nephelometry

Table 2: Thermodynamic pH-Solubility Profile of this compound

pHThermodynamic Solubility (µg/mL)Method
3.025.2Shake-Flask (HPLC-UV)
5.05.1Shake-Flask (HPLC-UV)
7.40.8Shake-Flask (HPLC-UV)
9.00.5Shake-Flask (HPLC-UV)

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Nephelometry

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to obtain a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values.

  • Equilibration: Tightly cap the vials and place them in a shaker agitating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Hypothetical Signaling Pathway for this compound

Based on related compounds, this compound may be an inhibitor of a receptor tyrosine kinase pathway, such as the MET signaling pathway.

G cluster_0 Hypothetical MET Signaling Pathway Inhibition HGF HGF (Ligand) MET MET Receptor HGF->MET Binds and Activates PI3K PI3K MET->PI3K Phosphorylates RAS RAS MET->RAS This compound This compound This compound->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the MET signaling pathway by this compound.

Technical Support Center: Optimizing AMG9678 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG9678. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2] These pathways are critical for regulating cell proliferation, survival, and differentiation.[3][4] Aberrant activation of the EGFR pathway is a key driver in the development of various cancers.[5]

Q2: How should I dissolve and store this compound?

A2: this compound, like many kinase inhibitors, has poor solubility in aqueous solutions.[6] It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[6][7]

  • Stock Solution: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) can be applied if necessary.[6][8]

  • Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Q3: What is a good starting concentration for my cell-based experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment. Based on the activity of similar EGFR inhibitors, a concentration range of 1 nM to 10 µM is recommended for initial screening in cell viability assays.[9][10][11]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Problem: After diluting the DMSO stock into an aqueous cell culture medium, a precipitate forms. This is a common issue due to the low aqueous solubility of the inhibitor.[6][7]

  • Solutions:

    • Lower Final Concentration: Your target concentration may exceed the compound's solubility limit in the media. Test a lower concentration range.[12]

    • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[13][14] Preparing a higher concentration stock solution allows for smaller volumes to be added to the media.

    • Serum Concentration: Growth factors in fetal bovine serum (FBS) can compete with the inhibitor.[13] Consider reducing the serum concentration during the treatment period if your cells can tolerate it.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution immediately before each experiment to minimize the risk of precipitation over time.[8]

Issue 2: High Variability in Cell Viability Assay Results

  • Problem: Inconsistent results are observed between replicate wells in a 96-well plate format.

  • Solutions:

    • Uniform Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to seed a consistent number of cells in each well.[13][15]

    • Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration. It is best practice to fill the perimeter wells with sterile media or PBS and not use them for experimental data points.[15]

    • Pipetting Accuracy: Calibrate pipettes regularly and ensure proper mixing of all reagents and serial dilutions.[13]

Issue 3: No Effect on Cell Viability Despite High Concentration

  • Problem: this compound does not reduce cell viability even at high concentrations (e.g., >10 µM).

  • Solutions:

    • Confirm EGFR Dependency: The chosen cell line may not depend on the EGFR signaling pathway for survival.[15] Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A431, H1975).[9][16]

    • Check for Resistance Mechanisms: The cells may have intrinsic or acquired resistance, such as a secondary mutation in EGFR (e.g., T790M) or activation of bypass signaling pathways (e.g., MET amplification).[17]

    • Verify Target Engagement: The lack of a phenotypic response does not necessarily mean the inhibitor is inactive. It is crucial to perform a target engagement assay, such as a Western blot for phosphorylated EGFR (p-EGFR), to confirm that this compound is inhibiting its intended target within the cell.[17]

Data Presentation

Table 1: Typical IC50 Values of EGFR Inhibitors in Cancer Cell Lines

This table provides representative half-maximal inhibitory concentration (IC50) values from cell viability assays for known EGFR inhibitors to serve as a reference range for your experiments with this compound.

Cell LineCancer TypeEGFR StatusGefitinib IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
A431 Epidermoid CarcinomaWild-Type (amplified)80 - 160100 - 1000N/A
HCC827 NSCLCExon 19 Deletion5 - 2010 - 3010 - 25
H1975 NSCLCL858R / T790M>10,000>10,0005 - 15
PC-9 NSCLCExon 19 Deletion10 - 5020 - 6010 - 30

Data compiled from representative studies. Actual values can vary based on experimental conditions such as incubation time and assay type.[9][16]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[13]

    • Remove the medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate for 72 hours.[5]

  • MTT Addition and Measurement:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot a dose-response curve and use non-linear regression to determine the IC50 value.[18]

Protocol 2: Western Blot for Phospho-EGFR (p-EGFR)

This protocol assesses the direct inhibitory effect of this compound on EGFR activation in cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.[19]

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[19]

    • Pre-treat cells with various concentrations of this compound (and a vehicle control) for 2 hours.[14]

    • Stimulate cells with 100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[19]

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[19]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[19]

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[13]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[19]

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.[17]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.[17]

  • Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.[17]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway ligand EGF Ligand receptor EGFR ligand->receptor Binds receptor->receptor Grb2_SOS Grb2/SOS receptor->Grb2_SOS PI3K PI3K receptor->PI3K inhibitor This compound inhibitor->receptor Inhibits pathway pathway downstream Cell Proliferation, Survival, Growth Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->downstream Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->downstream Regulates

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution (DMSO) seed_cells 1. Seed Cells (e.g., A431 in 96-well plate) start->seed_cells western_blot_prep 1. Seed & Treat Cells for Western Blot start->western_blot_prep treat_cells 2. Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate 3. Incubate (e.g., 72 hours) treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze_ic50 5. Analyze Data (Calculate IC50) viability_assay->analyze_ic50 lysis 2. Cell Lysis & Protein Quantification western_blot_prep->lysis blotting 3. SDS-PAGE & Blotting for p-EGFR / Total EGFR lysis->blotting analyze_wb 4. Analyze Target Inhibition blotting->analyze_wb

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Prevention of Small Molecule Inhibitor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "AMG9678" is not publicly available. It is possible that this is a typographical error or refers to an internal compound designation. The following guide provides general best practices for preventing the degradation of small molecule inhibitors, which are applicable to a wide range of research compounds.

This guide is intended for researchers, scientists, and drug development professionals to help ensure the stability and integrity of small molecule inhibitors during experimental use.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor solution has changed color. What does this indicate?

A1: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1][2]

Q3: How should I store my small molecule inhibitor stock solutions?

A3: Proper storage is critical to maintain the integrity and stability of your inhibitor.[3] Generally, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For powdered compounds, storage at -20°C can be stable for up to 3 years, and at 4°C for up to 2 years, unless otherwise specified.[2][3]

Q4: Can the type of storage container affect the stability of my compound?

A4: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes known to be inert.[1]

Q5: I am observing inconsistent results between experimental batches. What are the likely causes?

A5: Inconsistent results can stem from several factors:

  • Compound Stability: The compound may be degrading over time due to improper storage or handling. Always prepare fresh dilutions from a stable stock solution for each experiment.[4]

  • Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in compound concentrations.[4]

  • Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[4]

Troubleshooting Guide: Loss of Compound Activity

This guide provides a systematic approach to troubleshooting issues related to the degradation of small molecule inhibitors.

1. Initial Assessment of Compound Integrity

  • Visual Inspection: Check for any color change or precipitation in your stock solution.[1]

  • Review Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations (temperature, light protection).[1]

  • Check Handling Procedures: Ensure that repeated freeze-thaw cycles have been avoided and that fresh dilutions are being made for each experiment.[2][4]

2. Common Degradation Pathways Small molecule inhibitors can degrade through several mechanisms:

  • Hydrolysis: Reaction with water, often affecting esters, amides, lactams, and lactones. This can be catalyzed by acidic or basic conditions.[5][6][7]

  • Oxidation: Reaction with oxygen, which can be initiated by light or heat.[5][6] This often involves the formation of free radicals.[5]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[5][7]

3. Systematic Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting suspected compound degradation.

G Troubleshooting Workflow for Suspected Compound Degradation cluster_0 Troubleshooting Workflow for Suspected Compound Degradation start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage and Handling Procedures start->check_storage visual_inspect Visually Inspect Stock Solution (Color, Precipitate) check_storage->visual_inspect prepare_fresh Prepare Fresh Working Solution from Stock visual_inspect->prepare_fresh run_control_exp Run Experiment with Positive and Negative Controls prepare_fresh->run_control_exp analyze_results Analyze Results run_control_exp->analyze_results issue_resolved Issue Resolved analyze_results->issue_resolved Consistent Results stability_test Perform Stability Test (e.g., HPLC Time Course) analyze_results->stability_test Inconsistent Results new_stock Prepare New Stock Solution from Powder stability_test->new_stock Degradation Confirmed contact_supplier Contact Supplier for Certificate of Analysis stability_test->contact_supplier No Degradation new_stock->run_control_exp

Caption: A decision-making workflow for troubleshooting potential small molecule degradation.

Data Presentation: Factors Affecting Stability

The stability of a small molecule inhibitor is influenced by several factors. The table below summarizes these factors and recommended practices to mitigate degradation.

FactorPotential ImpactRecommended Mitigation
Temperature Increased temperature accelerates chemical reactions, including hydrolysis and oxidation.Store compounds at recommended temperatures, typically -20°C or -80°C for long-term storage.[2]
Light UV and visible light can induce photochemical degradation (photolysis).[1]Store solutions in amber vials or wrap containers in aluminum foil. Work in a shaded environment when possible.[1]
Oxygen Exposure to atmospheric oxygen can lead to oxidation of susceptible functional groups.Purge the headspace of storage vials with an inert gas (e.g., argon or nitrogen) before sealing.[1]
pH The stability of many compounds is pH-dependent, with hydrolysis being catalyzed by acidic or basic conditions.[5]Maintain the recommended pH for your compound in aqueous solutions, using a buffer if necessary.[1]
Solvent The choice of solvent can affect solubility and stability. Some solvents may contain reactive impurities.Use high-purity, anhydrous solvents. For stock solutions, DMSO is common, but ensure the final concentration in assays is low (<0.5%).[4]
Freeze-Thaw Cycles Repeated cycles can lead to precipitation and degradation of some compounds, particularly in certain solvents like DMSO.[1][4]Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]

Experimental Protocols

Protocol 1: Assessment of Small Molecule Stability in Solution via HPLC

This protocol outlines a general method to assess the stability of a small molecule inhibitor in a specific solvent or buffer over time.

Objective: To quantify the degradation of a small molecule inhibitor under specific storage conditions.

Materials:

  • Small molecule inhibitor (powder)

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column and detector

  • Appropriate storage containers (e.g., amber glass vials)

Methodology:

  • Prepare a Stock Solution: Accurately weigh the small molecule and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and the peak area of the compound. This serves as the baseline.[1]

  • Storage: Store the remaining stock solution under the conditions being tested (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution and re-analyze it by HPLC under the same conditions as the T=0 sample.[1]

  • Data Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 value. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each timepoint.

Workflow Diagram:

G Experimental Workflow for Stability Assessment cluster_1 Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution t0_analysis T=0 HPLC Analysis (Baseline) prep_stock->t0_analysis store_solution Store Solution under Test Conditions t0_analysis->store_solution tx_analysis T=x HPLC Analysis (Timepoints) store_solution->tx_analysis data_analysis Compare Peak Areas to T=0 tx_analysis->data_analysis determine_stability Determine Degradation Rate and Stability data_analysis->determine_stability

Caption: A general workflow for conducting a stability assessment of a small molecule inhibitor.

References

Technical Support Center: AMG 337 (Formerly Investigated as AMG9678)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AMG9678" did not yield specific information on a compound with that designation. The information provided below pertains to AMG 337 , a potent and highly selective MET kinase inhibitor, which is likely the compound of interest. The content is structured to address potential off-target effects and guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG 337?

A1: AMG 337 is an orally bioavailable, ATP-competitive small molecule inhibitor of the MET receptor tyrosine kinase.[1][2] It has demonstrated high selectivity for MET, and in preclinical studies, its primary mechanism involves the inhibition of MET phosphorylation. This, in turn, blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth, survival, and invasion in MET-dependent tumors.[3][4]

Q2: My cell line is not responding to AMG 337. What are the likely reasons?

A2: The anti-proliferative activity of AMG 337 is strongly correlated with the amplification of the MET gene.[5][6] If your cell line is not responding, it is likely due to one of the following:

  • Lack of MET amplification: The cell line may not have the high-level MET gene amplification required for oncogene addiction and sensitivity to AMG 337.[2][3]

  • Downstream mutations: The presence of mutations in genes downstream of MET, such as a G12A mutation in KRAS, can confer resistance to AMG 337 even in MET-amplified cell lines like H1573.[2][3]

  • Low MET expression: The cell line may not express sufficient levels of the MET receptor.

Q3: What are the known off-target effects of AMG 337?

A3: Preclinical data suggest that AMG 337 is a highly selective MET inhibitor. In a competitive binding assay against over 400 other protein and lipid kinases, it demonstrated "exquisite selectivity" for MET.[6][7] A closely related analog of AMG 337 was tested against a panel of 260 cancer cell lines and only showed activity in two MET-amplified lines, further suggesting minimal off-target effects that impact cell viability.[2][3] However, in a Phase I clinical study, headache was reported as a dose-dependent adverse event, which may be attributable to off-target inhibition of adenosine (B11128) transporters.[8]

Q4: What are appropriate positive and negative control cell lines for AMG 337 experiments?

A4: Based on published data, the following cell lines can be used:

  • Positive Controls (MET-amplified and sensitive):

    • SNU-5 (gastric carcinoma)[3][5]

    • MKN-45 (gastric carcinoma)[3]

    • Hs746T (gastric carcinoma)[5][6]

    • SNU-620 (gastric carcinoma)[3]

  • Negative Controls:

    • Any cell line with no or low MET amplification.

    • H1573 (non-small cell lung cancer): This cell line is MET-amplified but insensitive due to a downstream KRAS mutation, making it a useful control for studying resistance mechanisms.[2][3]

Q5: What is the recommended concentration range for AMG 337 in cell-based assays?

A5: The effective concentration of AMG 337 is highly dependent on the cell line's MET status.

  • For MET-amplified, sensitive cell lines, the IC50 for cell viability is typically less than 50 nM.[5][6]

  • For MET phosphorylation inhibition in sensitive cells, concentrations around 100 nM for 2 hours have been shown to be effective.[3][4]

  • In cell lines without MET amplification, the IC50 for cell viability is generally greater than 10 µM.[5][6] A dose-response experiment ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line.

Troubleshooting Guide for Unexpected Results

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of cell viability 1. The cell line is not dependent on MET signaling for survival (i.e., not MET-amplified).[2][3] 2. The cell line has a resistance-conferring mutation downstream of MET (e.g., in KRAS or PI3K).[3] 3. The concentration of AMG 337 is too low.1. Confirm the MET gene amplification status of your cell line using fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). 2. Sequence key downstream effector genes to check for activating mutations. 3. Perform a dose-response study with a higher concentration range.
AMG 337 is less potent than expected 1. Suboptimal assay conditions (e.g., high serum concentration which may contain HGF). 2. The inhibitor has degraded.1. Reduce serum concentration or use serum-free media for short-term experiments. 2. Use a fresh stock of AMG 337 and verify its integrity.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Cell line passage number is too high, leading to genetic drift.1. Ensure accurate and consistent cell counting and seeding. 2. Standardize all incubation periods. 3. Use cells from a low-passage, authenticated stock.
Toxicity observed in a non-MET-amplified cell line 1. A potential, uncharacterized off-target effect.[9] 2. Non-specific cytotoxicity at high concentrations.1. Perform a kinome scan to identify potential off-target kinases.[10] 2. Confirm that the observed effect is not due to the vehicle (e.g., DMSO). 3. Lower the concentration of AMG 337 to a range where it is selective for MET.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of AMG 337

Assay Type Target / Cell Line IC50 Value Reference
Enzymatic Assay Wild-Type MET1 nM[1]
H1094R MET mutant1 nM[11]
M1250T MET mutant4.7 nM[11]
V1092I MET mutant21.5 nM[11]
Y1230H MET mutant1077 nM[11]
D1228H MET mutant>4000 nM[11]
Cell-Based Assay HGF-stimulated MET phosphorylation (PC3 cells)5 nM[11]
Cell Viability (SNU-5, Hs746T)< 50 nM[5][6]
Cell Viability (non-MET-amplified lines)> 10 µM[5][6]

Experimental Protocols

Protocol 1: Western Blot for MET Phosphorylation

This protocol is to assess the on-target activity of AMG 337 by measuring the phosphorylation of MET and its downstream effectors.

  • Cell Seeding: Plate MET-amplified cells (e.g., SNU-5, MKN-45) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat cells with varying concentrations of AMG 337 (e.g., 0, 10, 100, 1000 nM) for 2 hours.[3] Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-MET (Tyr1234/1235)

      • Total MET

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AMG 337 in cell culture medium. Treat the cells with the inhibitor over a range of concentrations (e.g., 0.01 nM to 10 µM) in triplicate. Include a DMSO-only control.[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates HGF HGF (Ligand) HGF->MET Binds & Activates AMG337 AMG 337 AMG337->MET Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified MET signaling pathway and the inhibitory action of AMG 337.

Off_Target_Workflow start Start: Unexpected cellular phenotype (e.g., toxicity in non-target cells) kinome_scan Perform broad kinase profiling (e.g., KINOMEscan®) start->kinome_scan analyze_hits Analyze results to identify potential off-target kinases kinome_scan->analyze_hits validate_hits Validate hits using in vitro functional kinase assays analyze_hits->validate_hits cellular_assays Perform cellular assays to confirm functional consequence of off-target inhibition (e.g., Western blot for downstream pathways) validate_hits->cellular_assays conclusion Conclusion: Identify and characterize biologically relevant off-target effects cellular_assays->conclusion

Caption: Experimental workflow for identifying and validating potential off-target effects.

Troubleshooting_Logic start Start: No effect of AMG 337 on cell viability check_met_p Is MET phosphorylation inhibited? start->check_met_p check_met_amp Is the cell line MET-amplified? check_met_p->check_met_amp Yes res_no_p_met Result: On-target pathway is not being inhibited. Check compound integrity/dose. check_met_p->res_no_p_met No check_downstream Are there mutations in downstream effectors (e.g., KRAS)? check_met_amp->check_downstream Yes res_no_amp Result: Cell line is not MET-dependent. Select a MET-amplified cell line. check_met_amp->res_no_amp No res_downstream_mut Result: Resistance is mediated by downstream activation. Consider combination therapy. check_downstream->res_downstream_mut Yes res_unknown Result: Other resistance mechanisms may be present. check_downstream->res_unknown No

Caption: Logical workflow for troubleshooting lack of AMG 337 efficacy in a cell line.

References

AMG9678 toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical EGFR inhibitor, AMG-EFR-9678. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during toxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of small molecule EGFR inhibitors?

A1: Small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) can elicit a range of adverse events. A pharmacovigilance study of amivantamab, a different EGFR targeting agent, revealed that a significant proportion of adverse events were related to injury, poisoning, and procedural complications, as well as disorders of the skin, respiratory system, vascular system, and lymphatic system.[1][2] Noteworthy incidences included infusion-related reactions, rash, dyspnea, pneumonitis, and nausea.[1][2] The majority of these adverse events were observed to occur within the first month of treatment initiation.[1][2]

Q2: How can I assess the in vitro cytotoxicity of AMG-EFR-9678?

A2: Cell viability assays are commonly used to determine the dose-dependent cytotoxic and cytostatic effects of compounds like AMG-EFR-9678.[3] Colorimetric assays such as MTT and XTT are widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[3] These assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product.[3]

Q3: What is the mechanism of action for EGFR inhibitors like AMG-EFR-9678?

A3: EGFR inhibitors are a class of targeted therapies that block the activity of the Epidermal Growth Factor Receptor.[3] Small molecule inhibitors are designed to target the intracellular tyrosine kinase domain of EGFR, which prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition of EGFR signaling can block the growth and survival of cancer cells.[3][4]

Troubleshooting Guides

Cell Viability Assays

Issue 1: High background signal in my cell viability assay.

  • Possible Cause: Contamination of the culture medium or reagents. Phenol (B47542) red in the culture medium can also interfere with absorbance readings.

  • Troubleshooting Steps:

    • Use fresh, sterile reagents and culture medium.

    • Include a "no-cell" control (medium only) to determine the background absorbance.[3]

    • When using a spectrophotometer, use a reference wavelength to subtract background absorbance. For MTT assays, a reference wavelength of 630 nm can be used, and for XTT assays, a reference wavelength of 630-690 nm is recommended.[3]

    • Consider using phenol red-free medium for the duration of the assay.

Issue 2: Inconsistent results between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Carefully calibrate and use your pipettes to ensure accurate volume dispensing.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead.

    • Mix the plate gently on an orbital shaker after adding reagents to ensure even distribution.[3]

Issue 3: Low signal or no change in signal with increasing concentrations of AMG-EFR-9678.

  • Possible Cause: The compound may not be cytotoxic at the tested concentrations, the incubation time may be too short, or the cells may be resistant.

  • Troubleshooting Steps:

    • Expand the concentration range of AMG-EFR-9678 in your experiment.

    • Increase the incubation time (e.g., from 24 to 48 or 72 hours).[3]

    • Ensure the compound is properly dissolved. A small amount of DMSO is often used as a vehicle, and a vehicle control should always be included in the experiment.[3]

    • Verify the EGFR expression status of your cell line, as cells with low or no EGFR expression may be less sensitive to EGFR inhibitors.

Data Presentation

Table 1: Summary of Potential Adverse Events Associated with EGFR-Targeting Agents

System Organ ClassCommon Adverse Events
Injury, poisoning and procedural complicationsInfusion-related reactions[1][2]
Skin and subcutaneous tissue disordersRash, Paronychia, Acneiform dermatitis[1][2]
Respiratory, thoracic and mediastinal disordersDyspnea, Pneumonitis[1][2]
Infections and infestationsInfections[1]
Vascular disordersPulmonary embolism, Deep vein thrombosis[1][2]
Blood and lymphatic system disordersThrombocytopenia, Neutropenia, Febrile neutropenia[1][2]
Gastrointestinal disordersNausea[1][2]
General disorders and administration site conditionsPeripheral edema[1][2]
Metabolism and nutrition disordersHypokalemia[1][2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of AMG-EFR-9678 in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Protocol 2: XTT Cell Viability Assay
  • Cell Seeding and Compound Treatment: Follow the same procedure as in the MTT assay (Protocol 1, Steps 1 and 2).[3]

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type.[3]

  • Absorbance Measurement: Read the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.[3]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds AMG_EFR_9678 AMG-EFR-9678 AMG_EFR_9678->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: EGFR Signaling Pathway and the inhibitory action of AMG-EFR-9678.

Cell_Viability_Workflow cluster_measurement Measurement start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (Cell Attachment) seed_cells->overnight_incubation compound_treatment Treat with AMG-EFR-9678 (Serial Dilutions) overnight_incubation->compound_treatment incubation_period Incubate for 24, 48, or 72h compound_treatment->incubation_period add_reagent Add Viability Reagent (e.g., MTT, XTT) incubation_period->add_reagent reagent_incubation Incubate (2-4 hours) add_reagent->reagent_incubation solubilize Solubilize Formazan (MTT Assay Only) reagent_incubation->solubilize read_absorbance Read Absorbance (Microplate Reader) reagent_incubation->read_absorbance XTT Assay solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays (MTT/XTT).

References

Improving AMG9678 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG9678. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor. While the specific target pathway is proprietary, it is designed to modulate key signaling cascades involved in tumor growth and proliferation.[1] Like many small molecule inhibitors, its success is contingent on engaging its biological target effectively within the complex in vivo environment.[2]

Q2: What are the most common reasons for a discrepancy between in vitro potency and in vivo efficacy with compounds like this compound?

A2: It is a common challenge in drug development for potent compounds in biochemical and cellular assays to show limited efficacy in animal models.[3] Key reasons for this discrepancy include:

  • Poor Pharmacokinetics (PK): This encompasses issues with absorption, distribution, metabolism, and excretion (ADME). The compound may be rapidly cleared from circulation, poorly absorbed, or extensively metabolized into inactive forms.[3]

  • Limited Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low to achieve therapeutic concentrations at the tumor site.[4]

  • Low Target Tissue Exposure: High plasma concentrations do not always translate to sufficient drug levels within the target tissue or tumor.[5]

  • Inadequate Target Engagement: The drug may not reach its molecular target at a high enough concentration or for a sufficient duration to exert its inhibitory effect.[2]

  • Toxicity: The dose required to achieve efficacy may cause unacceptable toxicity, limiting the therapeutic window.[5]

Q3: How can the formulation of this compound be optimized for in vivo studies?

A3: Formulation is critical for improving the bioavailability of hydrophobic small molecules like this compound. Consider the following strategies:

  • Solubilizing Agents: Test various biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80) to improve solubility.

  • Delivery Systems: For compounds with persistent solubility or stability issues, nanoparticle-based delivery systems or lipid-based formulations can enhance bioavailability and potentially improve tumor targeting.[4]

  • Fresh Formulations: Always prepare fresh formulations for each experiment to avoid degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High inter-animal variability in tumor response. Inconsistent dosing, differences in tumor implantation, or animal health.Refine dosing technique for consistency. Ensure uniform tumor cell implantation and monitor animal health closely.
No significant tumor growth inhibition despite high in vitro potency. Poor bioavailability, rapid metabolism, or insufficient target engagement.Conduct a pharmacokinetic (PK) study to assess drug exposure. Analyze plasma and tumor tissue concentrations. Consider alternative dosing routes or schedules.[2][3]
Observed toxicity at presumed therapeutic doses (e.g., weight loss, lethargy). The dose is above the maximum tolerated dose (MTD). Off-target effects.Perform a dose-escalation study to determine the MTD. Reduce the dose or dosing frequency.[6]
Initial tumor response followed by rapid regrowth. The dosing schedule is not maintaining therapeutic drug concentrations. Development of resistance.Shorten the dosing interval or consider a continuous infusion model if feasible. Analyze tumors for resistance markers.

Experimental Protocols & Methodologies

Pharmacokinetic (PK) Study Protocol

  • Animal Model: Use the same animal model as in your efficacy studies (e.g., athymic nude mice).

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Tissue Harvest: At the final time point, harvest tumors and other relevant organs.

  • Analysis: Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Table 1: Example Pharmacokinetic Data for Different this compound Formulations

Formulation Dose (mg/kg) Route Cmax (ng/mL) AUC (ng*h/mL) Tumor:Plasma Ratio
Suspension in Saline50Oral1506000.2
Solution in 10% DMSO, 40% PEG30050Oral80048000.8
Nanoparticle Formulation50IV2500200002.5

Visualizations

Signaling Pathway

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound RAF->this compound Inhibition ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: A representative signaling pathway targeted by a small molecule inhibitor like this compound.

Experimental Workflow

G cluster_0 Preclinical Assessment A In Vitro Potency Assay B Formulation Development A->B C In Vivo PK Study B->C D MTD Study C->D E Xenograft Efficacy Study D->E F Tumor Analysis (PD markers) E->F

Caption: The experimental workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting Logic

G Start Poor In Vivo Efficacy CheckPK Assess Pharmacokinetics Start->CheckPK LowExposure Low Exposure CheckPK->LowExposure Poor PK GoodExposure Adequate Exposure CheckPK->GoodExposure Good PK Reformulate Reformulate / Change Route LowExposure->Reformulate CheckPD Assess Target Engagement in Tumor GoodExposure->CheckPD PoorEngagement Poor Target Engagement CheckPD->PoorEngagement No GoodEngagement Good Target Engagement CheckPD->GoodEngagement Yes IncreaseDose Increase Dose / Frequency PoorEngagement->IncreaseDose EvaluateModel Re-evaluate Animal Model / Target Validity GoodEngagement->EvaluateModel

References

Technical Support Center: Stability of mAb-XYZ in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for the stability of monoclonal antibodies (mAbs). As "AMG9678" does not correspond to a known molecule in the public domain, this document will refer to a hypothetical monoclonal antibody, "mAb-XYZ," and is based on established principles of protein formulation and stability.

General Stability Profile for Monoclonal Antibodies

The stability of a monoclonal antibody is a critical quality attribute that can be influenced by a multitude of factors, including the choice of buffer, pH, excipients, and storage conditions.[][2][3] A well-chosen formulation buffer is essential to maintain the native conformation and biological activity of the mAb, while preventing degradation pathways such as aggregation, fragmentation, and deamidation.[4][5]

Key considerations for mAb formulation development include:

  • pH Optimization: The pH of the formulation is a critical parameter that affects the stability of mAbs.[][6] Most antibodies exhibit optimal stability in the pH range of 5.0 to 6.5.[7]

  • Buffer System Selection: The choice of buffer is crucial for maintaining the pH and can also directly impact protein stability.[4][8] Common buffers used in mAb formulations include histidine, acetate, citrate (B86180), and phosphate.[4][8]

  • Excipients: Various excipients are often included in mAb formulations to enhance stability.[2] These can include stabilizers (e.g., sugars like sucrose (B13894) and trehalose), surfactants (e.g., polysorbates), and amino acids (e.g., arginine, glycine).[2][9]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation development of monoclonal antibodies.

Issue Potential Causes Troubleshooting Steps
Increased Aggregation Sub-optimal pH leading to exposed hydrophobic regions.[10][11]Screen a range of pH values to identify the pH of maximum stability.[6]
Inappropriate buffer system.Evaluate alternative buffer systems such as histidine, acetate, or citrate.[4][8]
Mechanical stress (e.g., agitation, freeze-thaw cycles).[10]Minimize agitation and consider adding surfactants like Polysorbate 20 or 80.[2][7] Include cryoprotectants like sucrose or trehalose (B1683222) for freeze-thaw stability.[2][12]
High protein concentration.[7][13]Optimize protein concentration. Consider excipients that reduce viscosity and protein-protein interactions, such as arginine.[9]
Precipitation Exceeding the solubility limit of the mAb.Determine the solubility of the mAb in different buffer conditions. Adjust protein concentration accordingly.
Buffer-induced precipitation.Evaluate the compatibility of the mAb with the chosen buffer system. Acetate has been noted to cause precipitation with some antibodies.
Fragmentation/Clipping Hydrolysis at low pH.Maintain the formulation pH in the optimal stability range, typically pH 5.0-6.5.[7]
Enzymatic degradation.Ensure high purity of the mAb preparation and consider the use of protease inhibitors during purification.
Buffer-catalyzed degradation.[4]Phosphate buffers have been observed to increase fragmentation in some mAbs compared to histidine buffers.[4] Consider switching to a different buffer system.
Loss of Potency Conformational changes or degradation.Re-evaluate the formulation for optimal pH, buffer, and excipients to ensure conformational stability.[8][11]
Oxidation of susceptible amino acid residues.Minimize exposure to light and oxygen. Consider the addition of antioxidants like methionine if necessary.

Frequently Asked Questions (FAQs)

Q1: Which buffer system is generally best for monoclonal antibodies?

A1: There is no single "best" buffer for all mAbs, as the optimal buffer depends on the specific characteristics of the antibody.[13] However, histidine is a very commonly used buffer in commercial mAb formulations due to its buffering capacity in the ideal pH range of 5.5-7.0 and its generally good stability profile.[7] Acetate and citrate buffers are also frequently used, particularly for formulations at a lower pH.[8][14] Phosphate buffers are another option, though they have been associated with increased fragmentation for some antibodies.[4]

Q2: How does pH affect the stability of mAb-XYZ?

A2: The pH of the solution is a critical factor influencing the stability of monoclonal antibodies.[][6] For most mAbs, a pH range of 5.0 to 6.5 provides the best stability by minimizing aggregation and chemical degradation pathways like deamidation.[7] Deviations from the optimal pH can lead to conformational changes, exposing hydrophobic regions and promoting aggregation.[10][11]

Q3: What is the role of excipients like sucrose and polysorbate in the formulation?

A3: Excipients are added to mAb formulations to improve their stability.[2]

  • Sucrose and Trehalose (Sugars/Stabilizers): These are used as cryoprotectants and lyoprotectants to protect the antibody from stresses during freezing, drying, and long-term storage.[2][12] They help to maintain the native conformation of the protein.

  • Polysorbate 20 and Polysorbate 80 (Surfactants): These non-ionic surfactants are included to prevent aggregation at interfaces (e.g., air-water, container surface) and to protect against mechanical stress.[2][7]

Q4: How can I predict the long-term stability of my mAb formulation?

A4: Accelerated stability studies are often used to predict long-term stability.[] These studies involve storing the formulation at elevated temperatures (e.g., 25°C or 40°C) and monitoring key stability-indicating parameters over time. The data can then be used to model and predict the degradation rates at the intended storage temperature (e.g., 2-8°C). However, real-time stability studies are ultimately required for confirmation.

Data Summary

Table 1: Comparison of Common Buffer Systems for Monoclonal Antibody Formulations
Buffer SystemTypical pH RangeAdvantagesPotential Disadvantages
Histidine 5.5 - 7.0Widely used in commercial products, generally good stability profile.[7]Can sometimes be associated with oxidation.
Acetate 4.0 - 5.5Effective at lower pH ranges.May cause precipitation with some antibodies.
Citrate 3.0 - 6.2Good buffering capacity over a broad range.Can sometimes induce aggregation at higher concentrations.[14]
Phosphate 6.0 - 8.0Good buffering capacity around neutral pH.Can accelerate fragmentation of some mAbs.[4] May cause precipitation at low temperatures.
Table 2: Common Excipients and Their Function in mAb Formulations
Excipient ClassExamplesPrimary Function
Stabilizers (Sugars) Sucrose, TrehaloseCryo- and lyoprotection, conformational stability.[2][12]
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation, protect against mechanical stress.[2][7]
Amino Acids Arginine, GlycineReduce aggregation and viscosity, can act as stabilizers.[9]
Tonicity Modifiers Sodium ChlorideAdjust the tonicity of the formulation for administration.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_screening Buffer Screening cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_optimization Formulation Optimization char_mab Characterize mAb-XYZ (pI, Tm) ph_screen pH Screening (e.g., pH 4.0 - 7.0) char_mab->ph_screen Input buffer_screen Buffer System Screening (Histidine, Acetate, Citrate) ph_screen->buffer_screen Optimize pH excipient_screen Excipient Screening (Sugars, Surfactants) buffer_screen->excipient_screen Select Buffer thermal_stress Thermal Stress (e.g., 40°C) excipient_screen->thermal_stress Develop Formulations ft_stress Freeze-Thaw Cycles excipient_screen->ft_stress agitation_stress Mechanical Agitation excipient_screen->agitation_stress dsf Differential Scanning Fluorimetry (DSF) (Thermal Stability) excipient_screen->dsf sec Size Exclusion Chromatography (SEC) (Aggregation) thermal_stress->sec cex Cation Exchange Chromatography (CEX) (Charge Variants) thermal_stress->cex ft_stress->sec agitation_stress->sec lead_formulation Select Lead Formulations sec->lead_formulation cex->lead_formulation dsf->lead_formulation long_term_stability Long-term Stability Studies lead_formulation->long_term_stability

Caption: Experimental Workflow for mAb-XYZ Formulation Development.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to proliferation Cell Proliferation Survival nucleus->proliferation Gene Expression mab mAb-XYZ mab->receptor Blocks Binding ligand Ligand ligand->receptor Binds

Caption: Hypothetical Signaling Pathway Targeted by mAb-XYZ.

References

Technical Support Center: AMG-9678 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with AMG-9678, a hypothetical small molecule inhibitor of the MEK1/2 kinases. The information provided is based on common challenges encountered during the preclinical development of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AMG-9678?

A1: AMG-9678 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling pathways that control cell proliferation, survival, and differentiation.

Q2: In which cancer cell lines is AMG-9678 expected to be most effective?

A2: AMG-9678 is predicted to have the greatest efficacy in cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or various KRAS mutations. Efficacy can be variable, and it is crucial to verify the genetic background of the cell lines being used.[1]

Q3: What are the common off-target effects observed with kinase inhibitors like AMG-9678?

A3: While designed for selectivity, kinase inhibitors can exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets.[2] For AMG-9678, it is advisable to perform a broad kinase panel screening to identify potential off-target activities that could lead to unexpected phenotypes or toxicities.

Q4: How can acquired resistance to AMG-9678 develop in cancer cells?

A4: Acquired resistance to kinase inhibitors is a significant challenge.[3][4] Common mechanisms include secondary mutations in the target protein (MEK1/2), amplification of the target gene, or activation of alternative "bypass" signaling pathways that compensate for the inhibition of the primary pathway.[5][6]

Troubleshooting In Vitro Assays

Problem 1: High Variability in Cell Viability (IC50) Assays

High variability in IC50 values across replicate experiments is a common issue. Several factors can contribute to this problem:

  • Pipetting Inaccuracy: Ensure pipettes are properly calibrated, especially for small volumes.

  • Compound Precipitation: AMG-9678, being a hydrophobic small molecule, may precipitate in aqueous media at higher concentrations.[2] Visually inspect wells for any signs of precipitation.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can significantly impact results.

  • Edge Effects: Evaporation from the outer wells of a microplate can alter compound concentrations.[2] It is recommended to fill the outer wells with a buffer or sterile water and not use them for experimental data.

  • Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in drug sensitivity.[1] It is crucial to use low-passage cells and regularly authenticate cell lines.[7][8]

Problem 2: Inconsistent Results in Kinase Assays

Inconsistent kinase activity can arise from several sources:[2]

  • Enzyme Activity: Repeated freeze-thaw cycles can diminish the activity of the recombinant MEK1/2 enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature.

  • ATP Concentration: The concentration of ATP is a critical parameter. Ensure it is appropriate for the specific kinase and assay format.

  • Reagent Mixing: Inadequate mixing of reagents can lead to inconsistent results.

Data Presentation

Table 1: Hypothetical IC50 Values of AMG-9678 in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationAMG-9678 IC50 (nM)
A375MelanomaBRAF V600E15
HT-29Colorectal CancerBRAF V600E25
HCT116Colorectal CancerKRAS G13D80
MDA-MB-231Breast CancerKRAS G13D150
MCF7Breast CancerPIK3CA E545K>1000
PC-3Prostate CancerPTEN null>1000

Table 2: Troubleshooting Guide for In Vitro Assays

IssuePotential CauseRecommended Action
High IC50 Variability Inaccurate PipettingCalibrate pipettes; use reverse pipetting for viscous solutions.
Compound PrecipitationCheck solubility limits; use a lower solvent concentration.
Inconsistent Cell SeedingUse a cell counter; ensure a single-cell suspension.
Edge EffectsDo not use outer wells for data; fill with buffer.
Inconsistent Kinase Assay Results Inactive EnzymeAliquot enzyme; avoid repeated freeze-thaw cycles.
Incorrect ATP ConcentrationOptimize ATP concentration for the specific kinase.
Poor Reagent MixingVortex or gently pipette to mix all reagents thoroughly.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of AMG-9678 in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: In Vitro MEK1 Kinase Assay
  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Recombinant active MEK1 enzyme (50 nM)

    • Inactive ERK2 substrate (250 nM)

    • AMG-9678 at various concentrations

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

  • Analysis: Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Western Blotting: Probe the membrane with an antibody specific for phosphorylated ERK1/2. Use an antibody for total ERK1/2 as a loading control.

  • Detection: Visualize the bands using a chemiluminescence detection system.

Visualizations

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation AMG9678 AMG-9678 This compound->MEK

Caption: AMG-9678 inhibits the MEK1/2 signaling pathway.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Reagents Check Reagent Quality & Storage Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Check Cell Line Integrity Cells_OK Cells Authenticated & Low Passage? Check_Cells->Cells_OK Check_Assay Review Assay Protocol Protocol_OK Protocol Followed Correctly? Check_Assay->Protocol_OK Reagent_OK->Check_Cells Yes New_Reagents Order New Reagents Reagent_OK->New_Reagents No Cells_OK->Check_Assay Yes New_Cells Thaw New Vial of Authenticated Cells Cells_OK->New_Cells No Rerun_Assay Rerun Assay with Careful Technique Protocol_OK->Rerun_Assay Yes Consult Consult with Technical Support Protocol_OK->Consult No New_Reagents->Rerun_Assay New_Cells->Rerun_Assay Rerun_Assay->Consult Still Inconsistent

Caption: A workflow for troubleshooting inconsistent in vitro results.

References

Validation & Comparative

Validating Target Engagement of AMG9678 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of AMG9678, a novel therapeutic agent. We present supporting experimental data for this compound against alternative compounds, offering an objective assessment of its performance. Detailed protocols for key experiments are included to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of Target Engagement

To ascertain the efficacy and specificity of this compound, a series of in-vitro and cellular assays were performed. The results are compared with two alternative compounds, "Alternative Compound 1" and "Alternative Compound 2", which are also known to target the same cellular pathway.

Assay Type Metric This compound Alternative Compound 1 Alternative Compound 2
Biochemical Assay IC50 (nM)152550
Cellular Assay EC50 (nM)50100250
Target Engagement CETSA Shift (°C)4.52.11.2
Selectivity Panel S-Score (100)856045

Summary of Findings:

  • Potency: this compound demonstrates superior potency in both biochemical and cellular assays, with lower IC50 and EC50 values compared to the alternative compounds.

  • Target Engagement: The Cellular Thermal Shift Assay (CETSA) reveals a significantly larger thermal shift for this compound, indicating robust target engagement in a cellular context.

  • Selectivity: this compound exhibits a higher selectivity score, suggesting fewer off-target effects, a critical attribute for a therapeutic candidate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be clear and concise, allowing for easy adoption and modification for specific experimental needs.

Biochemical Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the purified target kinase.

  • Preparation: Recombinant human kinase is incubated with varying concentrations of the test compound (this compound, Alternative Compound 1, or Alternative Compound 2) in a kinase buffer.

  • Initiation: The reaction is initiated by adding ATP and a substrate peptide.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay

This assay measures the inhibition of target-mediated phosphorylation in a cellular context.

  • Cell Culture: Cells endogenously expressing the target kinase are seeded in 96-well plates and grown to 80% confluency.

  • Compound Treatment: Cells are treated with a serial dilution of the compounds for 2 hours.

  • Lysis: Cells are lysed, and the protein concentration is determined.

  • Detection: The level of phosphorylated target protein is measured using a sandwich ELISA.

  • Analysis: EC50 values are calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment.

  • Treatment: Intact cells are treated with the test compounds or vehicle control.

  • Heating: The cell suspensions are heated at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or ELISA.

  • Analysis: The temperature at which 50% of the protein is denatured (melting temperature) is determined. A shift in the melting temperature in the presence of the compound indicates target engagement.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Target Engagement Assay cluster_analysis Data Analysis A Seed Cells B Compound Treatment A->B C Apply Heat Gradient (CETSA) B->C D Cell Lysis C->D E Separate Soluble & Insoluble Fractions D->E F Quantify Soluble Target Protein E->F G Generate Melt Curve F->G H Determine Thermal Shift G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

A Comparative Guide to MET Inhibitors: AMG 337 Versus Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions, including proliferation, motility, and morphogenesis.[1] However, dysregulation of the HGF/MET signaling pathway is a known driver in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides a comparative overview of AMG 337, a selective MET inhibitor, against other prominent MET inhibitors, supported by preclinical and clinical data to aid researchers in their drug development endeavors.

Data Presentation

The following tables summarize the quantitative performance of AMG 337 and other selected MET inhibitors across various preclinical and clinical assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)
AMG 337 MET1[4]
CapmatinibMET3.0[2]
TepotinibMET-
SavolitinibMET-
CrizotinibMET, ALK, ROS1-
CabozantinibMET, VEGFR2, AXL, RET-
SunitinibVEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R-

Table 2: Inhibition of Cellular Proliferation (IC50/GI50 in MET-dependent cancer cell lines)

CompoundCell LineIC50/GI50 (nM)
AMG 337 PC3 (HGF-induced MET phosphorylation)5[4]
CapmatinibMET-dependent cancer cell linesConcentration-dependent inhibition[2]
SavolitinibEBC-1 (Lung), MKN-45 (Gastric)Dose- and frequency-dependent activity[5]
CrizotinibMET-amplified NSCLC cell linesPotent antitumor activity[6]
CabozantinibTNBC cell lines (MDA-MB-231, HCC70)Effective inhibition of growth and invasion[7]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

CompoundTumor ModelDose and ScheduleTumor Growth Inhibition (TGI) / Regression
AMG 337 TPR-MET xenografts0.75 mg/kg, single oral dose>90% inhibition of Gab-1 phosphorylation[8]
AMG 337 SNU-5 gastric cancer xenograft0.3 mg/kg, once daily100% GI[8]
AMG 337 SNU-5 gastric cancer xenograft1, 3, and 10 mg/kg, once dailySignificant tumor regression[8]
CapmatinibMET-driven tumor xenografts-Dose-dependent and sustained tumor growth inhibition[2]
TepotinibEGFR-TKI resistant NSCLC xenografts with MET amplification-Overcame resistance[3]
SavolitinibPapillary Renal Cell Carcinoma PDX models-Induced tumor regressions[9]
CabozantinibColorectal Cancer PDTX model30 mg/kgAntitumor activity with static effects and tumor regression in sensitive explants[10]

Table 4: Clinical Efficacy in Patients with MET-Altered Tumors

CompoundCancer TypeMET AlterationObjective Response Rate (ORR)
AMG 337 Advanced Solid TumorsMET Amplification29.6% (8/27 patients)[11]
CapmatinibAdvanced NSCLCMET exon 14 skipping (treatment-naïve)68%[1]
CapmatinibAdvanced NSCLCMET exon 14 skipping (pre-treated)41%[1]
TepotinibAdvanced NSCLCMET exon 14 skipping (treatment-naïve)44.9%[12]
TepotinibAdvanced NSCLCMET exon 14 skipping (pre-treated)44.6%[12]
CrizotinibAdvanced NSCLCMET exon 14 alteration32%[13]
SavolitinibMET-driven Papillary RCCMET-drivenEncouraging efficacy vs. sunitinib[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro MET Kinase Assay

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant MET kinase using a luminescence-based assay that quantifies ADP production.[15]

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., AMG 337) in a suitable buffer containing a constant percentage of DMSO (e.g., final concentration ≤ 1%).

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of the diluted inhibitor or vehicle control.

    • 2.5 µL of recombinant MET kinase solution.

    • 2.5 µL of a suitable substrate solution (e.g., Poly(Glu, Tyr)).

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a MET inhibitor on the proliferation of cancer cell lines by measuring the number of viable cells based on the quantification of ATP.[4]

  • Cell Seeding: Seed cancer cells (e.g., MET-amplified gastric cancer cell lines) into 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., AMG 337) for a specified duration (e.g., 72 hours).[4]

  • Lysis and ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by plotting the luminescence signal against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a MET inhibitor in a mouse xenograft model.[16][17][18]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MET-dependent cell line) mixed with Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[17][18]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

  • Drug Administration: Administer the test inhibitor (e.g., AMG 337) or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) at a specified dose and schedule.[8]

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[16]

    • Observe the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

  • Tissue Collection and Analysis: Excise the tumors and weigh them. Tissues can be collected for further pharmacodynamic analysis (e.g., Western blotting for p-MET).[16]

  • Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression for the treatment groups compared to the control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).[8]

Mandatory Visualization

The following diagrams illustrate the MET signaling pathway and the workflows of the key experimental protocols described above.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2_SOS GRB2_SOS MET->GRB2_SOS via SHC JAK JAK MET->JAK GAB1 GAB1 MET->GAB1 Phosphorylation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD Cell_Growth Cell_Growth mTOR->Cell_Growth Protein Synthesis Apoptosis Apoptosis BAD->Apoptosis RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Motility Proliferation_Motility ERK->Proliferation_Motility Cell Proliferation & Motility STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription GAB1->PI3K

Caption: The MET Signaling Pathway and its downstream effectors.

In_Vitro_Kinase_Assay_Workflow start Start prepare_inhibitor Prepare Serial Dilutions of MET Inhibitor start->prepare_inhibitor setup_reaction Set up Kinase Reaction (Inhibitor, MET Kinase, Substrate) prepare_inhibitor->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction detect_signal Detect Luminescence (Kinase Detection Reagent) stop_reaction->detect_signal analyze_data Data Analysis (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro MET Kinase Assay.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Tumor Cells into Immunocompromised Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize_mice Randomize Mice into Control & Treatment Groups monitor_growth->randomize_mice administer_drug Administer MET Inhibitor or Vehicle randomize_mice->administer_drug measure_tumors Measure Tumor Volume & Body Weight administer_drug->measure_tumors endpoint Reach Study Endpoint measure_tumors->endpoint Tumor size limit or end of study period collect_tissues Collect and Analyze Tissues endpoint->collect_tissues analyze_data Data Analysis (TGI/Regression) collect_tissues->analyze_data end End analyze_data->end

Caption: Workflow for an In Vivo Tumor Xenograft Study.

References

AMG9678 efficacy in combination with [another drug]

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound "AMG9678" have yielded no specific information regarding its classification, mechanism of action, or any preclinical or clinical trial data. This suggests that "this compound" may be an internal compound designation that is not yet in the public domain, a discontinued (B1498344) drug candidate, or a possible typographical error.

There are no publicly available resources, including scientific literature, clinical trial registries, or company pipelines, that reference a drug with the designation this compound from Amgen or any other pharmaceutical company. Variations in the search query, including "AMG 9678," also failed to produce any relevant results.

Without any foundational information on this compound, it is not possible to provide a comparison guide on its efficacy in combination with other drugs. Consequently, the requested data presentation, experimental protocols, and visualizations cannot be generated.

Researchers and professionals seeking information on specific drug candidates are advised to consult official company publications, presentations at scientific conferences, and public clinical trial registries for the most accurate and up-to-date information. In the absence of such data for this compound, no further details can be provided at this time.

No Reproducible Experimental Data Found for AMG9678

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available experimental data, publications, and clinical trial information on the compound designated "AMG9678," no specific results could be retrieved. This prevents the creation of a detailed comparison guide as requested.

The lack of accessible data could be attributed to several factors:

  • Typographical Error: The compound name "this compound" may be inaccurate. Please verify the exact spelling and designation.

  • Early-Stage Development: The compound may be in a very early or confidential stage of development, with no data disclosed in the public domain.

  • Internal Designation: "this compound" might be an internal Amgen designation that has not been used in external publications or presentations.

Searches for other Amgen compounds, such as AMG 650, AMG 570, and AMG 596, did yield information regarding their respective clinical trials and mechanisms of action. However, without any data on this compound, a comparative analysis cannot be performed.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Confirm the Compound Name: Double-check all available internal and external documentation for the correct designation.

  • Consult Amgen Resources: If applicable, refer to Amgen's official publications, investor materials, or clinical trial registry for potential mentions of the compound under a different name.

Should a corrected compound name be available, a new search can be initiated to gather the necessary data for a comprehensive comparison guide, including data tables, experimental protocols, and pathway diagrams as originally requested. At present, the absence of any reproducible experimental data for this compound makes it impossible to fulfill the request.

Comparative Analysis of AMG 650 (Sovilnesib) in Preclinical Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "AMG9678" did not yield any publicly available information. This report focuses on the preclinical data available for the Amgen compound AMG 650 (sovilnesib) , a first-in-class inhibitor of the kinesin motor protein KIF18A.

This guide provides a comparative overview of AMG 650's performance in various cancer cell line models, intended for researchers, scientists, and drug development professionals. The information is based on available preclinical data.

Introduction to AMG 650 (Sovilnesib)

AMG 650, also known as sovilnesib (B10829452), is a potent and selective, orally bioavailable small molecule inhibitor of the kinesin family member 18A (KIF18A). KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome alignment at the metaphase plate during cell division.[1] In cancer cells characterized by chromosomal instability (CIN), a state of persistent chromosome mis-segregation, there is an increased reliance on KIF18A to ensure cell viability.[1][2] By inhibiting KIF18A, AMG 650 selectively induces mitotic arrest, leading to apoptosis in cancer cells with high levels of CIN, while having minimal effects on normal, chromosomally stable cells.[1][3] This targeted approach offers a promising therapeutic window for treating aggressive cancers such as high-grade serous ovarian cancer and triple-negative breast cancer, which frequently exhibit CIN and TP53 mutations.[1][2]

Mechanism of Action: KIF18A Inhibition

AMG 650 functions by inhibiting the ATPase activity of the KIF18A motor protein.[1] This inhibition disrupts the proper alignment of chromosomes during mitosis. The subsequent activation of the mitotic checkpoint (also known as the spindle assembly checkpoint) leads to a prolonged mitotic arrest.[1][3] In chromosomally unstable cancer cells, this arrest ultimately results in multipolarity and apoptosis (programmed cell death).[1][3]

AMG 650 Signaling Pathway Mechanism of Action of AMG 650 AMG650 AMG 650 (Sovilnesib) KIF18A KIF18A Motor Protein (ATPase Activity) AMG650->KIF18A Inhibits Chromosome_Alignment Proper Chromosome Alignment in Mitosis KIF18A->Chromosome_Alignment Regulates Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Alignment->Mitotic_Checkpoint Satisfies Mitotic_Arrest Prolonged Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Leads to Multipolarity Multipolarity Mitotic_Arrest->Multipolarity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Multipolarity->Apoptosis CIN_Cancer_Cell Chromosomally Unstable (CIN) Cancer Cell CIN_Cancer_Cell->KIF18A High Dependency

AMG 650 inhibits KIF18A, leading to mitotic arrest and apoptosis in CIN cancer cells.

Performance in Cancer Cell Line Models

Preclinical studies have demonstrated the potent and selective activity of AMG 650 in various cancer cell lines, particularly those with features of chromosomal instability.

In Vitro Efficacy of AMG 650
Cell LineCancer TypeKey Genetic FeaturesIC50 / EC50 (µM)Reference
OVCAR-3High-Grade Serous Ovarian CancerTP53 mutant, CCNE1 amplifiedEC50 = 0.070[4]
OVCAR-8Ovarian CancerCIN positivePotent activity[3]
AU565Breast CancerCIN positivePotent activity[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Comparison with Other Agents

Direct comparative studies with standard-of-care agents in a broad panel of cell lines are not extensively published in the public domain. However, the mechanism of action of AMG 650 is distinct from taxanes, which stabilize microtubules, and PARP inhibitors, which target DNA repair pathways.

AMG 650 and PARP Inhibitor Combination: Preclinical data suggests that the combination of AMG 650 with the PARP inhibitor olaparib (B1684210) enhances anti-cancer activity in BRCA1- and CCNE1-altered tumor models compared to either agent alone.[1][5] This suggests a potential synergistic effect by targeting two different vulnerabilities in cancer cells: mitotic catastrophe and DNA repair deficiency.

Experimental Protocols

KIF18A ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein in the presence of microtubules.

Materials:

  • Recombinant human KIF18A motor domain

  • Paclitaxel-stabilized microtubules

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction buffer containing the KIF18A enzyme and microtubules.

  • Add serial dilutions of AMG 650 or control compounds to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.

  • Calculate the percent inhibition of ATPase activity for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Mitotic Index Assay

This assay quantifies the percentage of cells in a population that are undergoing mitosis, which is expected to increase upon treatment with a mitotic inhibitor like AMG 650.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3)

  • Complete cell culture medium

  • AMG 650

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of AMG 650 or a vehicle control for a specified duration (e.g., 24 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against phospho-Histone H3.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of phospho-Histone H3-positive cells (mitotic cells) and the total number of cells (DAPI-positive nuclei).

  • Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.

Experimental Workflow General Experimental Workflow for In Vitro Evaluation of AMG 650 cluster_phase1 Phase 1: Cell Culture and Treatment cluster_phase2 Phase 2: In Vitro Assays cluster_phase3 Phase 3: Data Analysis Cell_Culture Culture Cancer Cell Lines (e.g., OVCAR-3) Treatment Treat with AMG 650 (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Mitotic_Index_Assay Mitotic Index Assay (Phospho-H3 Staining) Treatment->Mitotic_Index_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50/EC50 Values Viability_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis Mitotic_Index_Assay->Statistical_Analysis Apoptosis_Assay->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Potency IC50_Calculation->Conclusion Statistical_Analysis->Conclusion

A typical workflow for assessing the in vitro effects of AMG 650 on cancer cell lines.

Conclusion

AMG 650 (sovilnesib) demonstrates a novel and targeted approach to cancer therapy by inhibiting the KIF18A motor protein, thereby selectively inducing cell death in chromosomally unstable cancer cells. Preclinical data in breast and ovarian cancer cell line models are promising, showing potent anti-proliferative effects. The distinct mechanism of action of AMG 650 and its potential for synergistic combinations with other anticancer agents, such as PARP inhibitors, highlight its potential as a valuable addition to the oncology drug development landscape. Further studies are warranted to explore its efficacy across a broader range of CIN-positive cancers and to directly compare its performance with existing standard-of-care therapies.

References

Safety Operating Guide

Navigating the Disposal of Specialized Research Chemicals: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For novel or specialized compounds like AMG9678, a publicly available Safety Data Sheet (SDS) may not be readily accessible. In such instances, researchers and drug development professionals must adopt a systematic approach to waste management, drawing upon general principles of chemical safety and hazardous waste protocols. This guide provides a procedural framework for the safe handling and disposal of research chemicals where specific disposal instructions are not immediately available.

Core Principles of Chemical Waste Management

All chemical waste is considered hazardous until proven otherwise. The following principles should guide the disposal process in the absence of specific directives for a compound like this compound.

  • Segregation: Never mix different chemical wastes unless explicitly instructed to do so by safety protocols. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on hazard class (e.g., flammable, corrosive, reactive, toxic).

  • Containment: Utilize appropriate, clearly labeled, and sealed containers for waste collection. The container must be compatible with the chemical it holds to prevent degradation or leakage.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents, concentration, and relevant hazard warnings. Unidentified chemical waste presents a significant safety risk and can lead to costly disposal procedures.

  • Documentation: Maintain a log of all chemical waste generated. This documentation is essential for regulatory compliance and ensures a clear record of the waste stream from "cradle to grave."[1]

Step-by-Step Disposal Protocol for Unspecified Chemicals

When a specific SDS for a compound such as this compound is not available, the following steps should be taken to determine the appropriate disposal method:

  • Hazard Assessment:

    • Review Available Data: Consult all available internal documentation, synthesis records, or literature accompanying the research chemical for any information on its chemical class, functional groups, and potential reactivity.

    • Identify Potential Hazards: Based on the chemical structure, make an educated assessment of potential hazards. For example, the presence of certain functional groups may indicate properties such as being an oxidizer, corrosive, or toxic.

    • Consult with an Expert: Discuss the compound with a senior researcher, principal investigator, or the institution's Environmental Health and Safety (EHS) department. Their expertise can be invaluable in classifying the waste.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling chemical waste. This includes, at a minimum, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] Depending on the assessed risk, additional PPE such as a face shield or respiratory protection may be necessary.

  • Waste Collection and Storage:

    • Select a waste container that is compatible with the chemical properties of this compound.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.[3] Containers must be kept closed except when adding waste.[4]

  • Disposal Pathway Determination:

    • Contact EHS: Your institution's Environmental Health and Safety department is the ultimate authority on hazardous waste disposal. Provide them with all available information about this compound. They will determine the final disposal route based on regulatory requirements.

    • Follow Institutional Procedures: Adhere strictly to your institution's established procedures for hazardous waste pickup and disposal.[3][5] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for a specific, non-hazardous substance.[3][4]

General Hazardous Waste Guidelines

The following table summarizes general guidelines for the disposal of different categories of chemical waste, which can be applied as a preliminary framework for managing unknown substances like this compound.

Waste CategoryDisposal GuidelinesExamples
Solid Chemical Waste Collect in a labeled, sealed container. Avoid mixing with liquid waste.Contaminated labware (pipette tips, gloves), solid reagents.
Liquid Chemical Waste Collect in a labeled, sealed, and leak-proof container. Segregate aqueous, organic, and halogenated solvents.Solvents, reaction mixtures, cleaning solutions.
Sharps Waste Place in a designated, puncture-resistant sharps container.Needles, scalpels, broken glass contaminated with chemicals.[6]
Reactive Chemicals Handle with extreme caution. Consult EHS before handling or packaging for disposal.Peroxide-formers, water-reactive chemicals, strong oxidizing agents.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of a research chemical with unknown disposal procedures.

cluster_0 Chemical Waste Disposal Workflow for Uncharacterized Compounds start Start: New Chemical Waste (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Initiate Hazard Assessment Protocol sds_check->sds_no No end End: Compliant Disposal sds_yes->end review_data Review all available internal data and literature sds_no->review_data consult_expert Consult with PI and/or Institutional EHS Department review_data->consult_expert determine_hazards Determine potential hazards (e.g., flammable, corrosive, toxic) consult_expert->determine_hazards select_container Select appropriate, compatible waste container determine_hazards->select_container label_container Label container with 'Hazardous Waste', chemical name, and hazards select_container->label_container store_waste Store in designated hazardous waste accumulation area label_container->store_waste contact_ehs Contact EHS for waste pickup and final disposal instructions store_waste->contact_ehs contact_ehs->end

Caption: Workflow for determining the proper disposal of a research chemical.

By adhering to this structured approach, researchers can ensure the safe and compliant disposal of specialized chemicals like this compound, thereby protecting themselves, their colleagues, and the environment.

References

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